molecular formula C17H18N2OS B269416 N-butyl-10H-phenothiazine-10-carboxamide

N-butyl-10H-phenothiazine-10-carboxamide

Cat. No.: B269416
M. Wt: 298.4 g/mol
InChI Key: FMCOEOVNUJVWGI-UHFFFAOYSA-N
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Description

N-butyl-10H-phenothiazine-10-carboxamide is a useful research compound. Its molecular formula is C17H18N2OS and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-butylphenothiazine-10-carboxamide

InChI

InChI=1S/C17H18N2OS/c1-2-3-12-18-17(20)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-11H,2-3,12H2,1H3,(H,18,20)

InChI Key

FMCOEOVNUJVWGI-UHFFFAOYSA-N

SMILES

CCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Canonical SMILES

CCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass) of N-butyl-10H-phenothiazine-10-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-butyl-10H-phenothiazine-10-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data for the characterization of this compound, a derivative of the pharmaceutically significant phenothiazine scaffold. Phenothiazine derivatives are known for a wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1] The addition of a carboxamide moiety at the N-10 position introduces a site for further functionalization and modulation of the molecule's physicochemical properties. Accurate structural confirmation and purity assessment are critical in the drug development pipeline, mandating a thorough understanding of the compound's spectroscopic signature. This document serves as a reference for researchers, providing predicted and interpreted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from closely related analogues.[2][3][4]

Molecular Structure and Analytical Rationale

The structural elucidation of this compound relies on a synergistic approach, using multiple spectroscopic techniques to probe different aspects of its molecular architecture. The phenothiazine core is a tricyclic system with a characteristic "butterfly" conformation, which can influence the magnetic environment of its protons and carbons.[5] The N-10 position links a butyl-carboxamide chain, which presents its own distinct spectroscopic features.

The analytical workflow is designed to provide orthogonal data points, ensuring a high-confidence structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation syn Synthesis of Target Compound pur Purification (e.g., Column Chromatography) syn->pur nmr NMR (1H, 13C) Structural Connectivity pur->nmr Sample Submission ir IR Spectroscopy Functional Groups (C=O, N-H) pur->ir Sample Submission ms Mass Spectrometry - Molecular Weight - Fragmentation pur->ms Sample Submission interp Data Interpretation & Structure Confirmation nmr->interp Data Acquisition ir->interp Data Acquisition ms->interp Data Acquisition

Caption: High-level workflow for the synthesis and structural validation of this compound.

The core of this guide is the prediction and interpretation of the spectral data based on the known characteristics of the phenothiazine nucleus and the attached N-butyl-carboxamide side chain.

a This compound b Molecular Formula: C17H18N2OS c Molecular Weight: 298.41 g/mol

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The data presented here are predicted values based on analyses of similar phenothiazine structures found in the literature.[2][6] Experiments are typically conducted in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[7]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10 - 7.80br s1HN -H (Amide)The amide proton is typically broad and downfield due to hydrogen bonding and quadrupole effects from the adjacent nitrogen.
~7.50 - 7.10m8HAr-H Protons on the phenothiazine rings. The signals are complex multiplets due to coupling between adjacent aromatic protons.
~3.30t2H-NH -CH ₂-Triplet signal for the methylene group attached to the amide nitrogen, coupled to the adjacent CH₂ group.
~1.55sextet2H-CH₂-CH ₂-CH₂-A six-line pattern (sextet or multiplet) arising from coupling to the two adjacent methylene groups.
~1.35sextet2H-CH₂-CH ₂-CH₃A six-line pattern (sextet or multiplet) arising from coupling to the adjacent methylene and methyl groups.
~0.90t3H-CHA triplet signal for the terminal methyl group, coupled to the adjacent CH₂ group.
¹³C NMR Spectroscopy

The carbon NMR spectrum identifies all unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~168-170C =O (Amide)The carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of amides.[8]
~140-145Ar C -N, C -SQuaternary carbons of the phenothiazine ring directly attached to the heteroatoms (Nitrogen and Sulfur).[2]
~120-130Ar C HAromatic methine carbons of the phenothiazine rings.
~40-NH-C H₂-Aliphatic carbon directly attached to the amide nitrogen.
~31-CH₂-C H₂-CH₂-Aliphatic carbon in the butyl chain.
~20-CH₂-C H₂-CH₃Aliphatic carbon in the butyl chain.
~14-C H₃The terminal methyl carbon of the butyl group, typically appearing furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. A sample is typically analyzed as a KBr pellet.[9]

Frequency (cm⁻¹)IntensityAssignmentRationale
~3300MediumN-H StretchCharacteristic stretching vibration of the secondary amide N-H bond.
~3050MediumAromatic C-H StretchStretching vibrations for the C-H bonds on the phenothiazine rings.
~2960, ~2870MediumAliphatic C-H StretchAsymmetric and symmetric stretching vibrations of the C-H bonds in the butyl chain.
~1670StrongC=O Stretch (Amide I)A very strong and characteristic absorption for the carbonyl group of the amide. This is one of the most diagnostic peaks in the spectrum.
~1580, ~1470StrongC=C StretchAromatic ring skeletal vibrations.
~1540MediumN-H Bend (Amide II)A combination of N-H bending and C-N stretching, characteristic of secondary amides.
~750StrongC-H Out-of-plane BendStrong bending vibration associated with the ortho-disubstituted aromatic rings of the phenothiazine core.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Molecular Formula : C₁₇H₁₈N₂OS

  • Calculated Exact Mass : 298.1191 g/mol

  • Expected Molecular Ion (M⁺˙) or [M+H]⁺ : m/z 298 or 299

Predicted Fragmentation Pattern:

The fragmentation of this compound upon electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways:

  • Alpha-Cleavage: Cleavage of the bond between the nitrogen and the butyl group is common.

  • Loss of the Butyl Group: Fragmentation can result in the loss of the butyl radical (•C₄H₉), leading to a fragment at m/z 241.

  • McLafferty-type Rearrangement: A potential rearrangement could lead to the loss of butene (C₄H₈), resulting in a fragment at m/z 242.

  • Phenothiazine Core: The stable phenothiazine cation radical (m/z 198) is an expected fragment resulting from the cleavage of the C-N amide bond.

Experimental Protocols

The protocols described below are standard methodologies for the synthesis and characterization of N-substituted phenothiazine derivatives.

Synthesis of this compound

This procedure is adapted from general methods for the N-acylation of phenothiazines.[11][12]

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 10H-phenothiazine in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the phenothiazine anion.

  • Acylation: In a separate flask, react butylamine with an excess of a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base (e.g., triethylamine) in anhydrous THF to generate butyl isocyanate in situ.

  • Coupling: Slowly add the solution of butyl isocyanate to the phenothiazine anion solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Spectroscopic Data Acquisition
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer. Samples are dissolved in CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to TMS.[7]

  • IR Spectroscopy: Spectra should be recorded on an FTIR spectrometer. The sample is prepared as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) should be obtained using an ESI or APCI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[1]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous characterization of this compound. The predicted data in this guide, based on fundamental principles and literature precedents for related structures, serves as a reliable benchmark for researchers synthesizing and working with this compound. Adherence to the described analytical protocols will ensure high-quality, reproducible data essential for regulatory submissions and further research in the field of medicinal chemistry.

References

  • Swoboda, D., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. Available at: [Link]5]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]7]

  • Gowda, B. T., & Melwanki, M. B. (2008). Spectrophotometric Analysis of some Phenothiazine Neuroleptics using Chloramine-T. Journal of the Iranian Chemical Society.[13]

  • Al-Abachi, A. M., & Al-Ward, S. S. (2009). Spectrophotometric Determination of some Phenothiazines Using N- Chlorosuccinimide. Iraqi National Journal of Chemistry.[14]

  • Kohl, M., et al. (2002). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC. Analytical Chemistry.[1]

  • Rednic, M. I., et al. (2013). PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. Revue Roumaine de Chimie.[2]

  • IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. iosrphr.org.[8]

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  • Thirunavukkarasu, S., et al. (2014). Synthesis, Characterization and Electronic Properties of New Phenothiazine - Carboxaldehyde Derivatives. International Journal of ChemTech Research.[15]

  • Huang, C., et al. (2023). H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism. New Journal of Chemistry.[6]

  • Kostić, A. D., et al. (2016). N-alkylphenothiazines – synthesis, structure and application as ligands in metal complexes. Hemijska industrija.[11]

  • Sharma, R., & Kumar, S. (2017). Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal.[12]

  • Venkatesan, K., et al. (2017). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Asian Journal of Chemistry.[4]

  • SpectraBase. (n.d.). 10H-phenothiazine-10-carboxamide, N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]-. Available at: [Link]]

  • Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University.[9]

  • NIST. (n.d.). Phenothiazine. NIST WebBook. Available at: [Link]10]

  • PubChem. (n.d.). 10-Butyl-10H-phenothiazine. Available at: [Link]]

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A Technical Guide to Quantum Chemical Calculations for N-butyl-10H-phenothiazine-10-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Methodologies and Interpretations in Drug Development

Introduction: Bridging Computational Chemistry and Pharmaceutical Insight

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, historically significant for their impact on antipsychotic therapy and their wide range of other biological activities.[1][2][3] The properties and efficacy of these molecules are intrinsically linked to their three-dimensional structure and electronic characteristics.[1][2] N-butyl-10H-phenothiazine-10-carboxamide, the subject of this guide, is a derivative whose potential can be efficiently explored and understood through the lens of computational science.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[4][5][6] They allow us to move beyond empirical, time-consuming experimental processes and instead predict molecular properties from first principles.[5][7][8] By modeling the molecule at the quantum level, we can accurately predict its stable structure, electronic landscape, reactivity, and spectroscopic signatures, thereby providing critical insights that guide rational drug design.[7][9][10]

This guide serves as a comprehensive walkthrough for researchers, scientists, and drug development professionals. It is designed not merely as a list of steps but as a self-validating framework that explains the causality behind each computational choice. We will explore the theoretical underpinnings, detail a robust computational workflow, and interpret the resulting data in the context of pharmaceutical relevance.

Part 1: Theoretical Foundations and Method Selection

The primary goal of a quantum chemical calculation is to solve the Schrödinger equation for a given molecule to determine its energy and electronic structure. However, for a multi-electron system like this compound, exact solutions are impossible. Therefore, we rely on well-established approximations.

1.1 Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has emerged as the method of choice for many applications in drug design due to its favorable balance of accuracy and computational cost.[6] The core idea of DFT is that all ground-state properties of a molecule can be determined from its electron density, a simpler quantity to work with than the complex many-electron wavefunction.[4][5]

Why DFT for this molecule?

  • Accuracy for Organic Systems: DFT, particularly with hybrid functionals, provides reliable results for the geometries, energies, and electronic properties of organic molecules like phenothiazine derivatives.[6][11][12]

  • Computational Efficiency: Compared to more rigorous post-Hartree-Fock methods, DFT scales more favorably with the size of the system, making it feasible for drug-sized molecules.[6]

1.2 Choosing the Right Functional and Basis Set: The B3LYP/6-31G(d,p) Model Chemistry

A DFT calculation is defined by two key choices: the exchange-correlation functional and the basis set .

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most widely used and extensively validated hybrid functionals.[11][12][13] It incorporates a portion of exact Hartree-Fock exchange, which tends to correct for some of the inherent errors in pure DFT functionals, offering a robust description of thermochemistry and molecular structures for a wide range of organic compounds.[14] Its proven track record in studies of phenothiazine derivatives and other drug-like molecules makes it an authoritative and trustworthy choice for our initial investigations.[15][16]

  • Basis Set (6-31G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set, also known as Pople's split-valence basis set, offers a good compromise between accuracy and computational expense.

    • 6-31G: This indicates that the core electrons are described by 6 "primitive" Gaussian functions, and the valence electrons are described by two sets of functions (a "split-valence" approach), allowing for more flexibility in describing chemical bonds.

    • (d,p): These are polarization functions . The 'd' on heavy (non-hydrogen) atoms and 'p' on hydrogen atoms allow the orbitals to change shape and distort from their simple spherical or dumbbell forms. This is crucial for accurately describing the geometry and bonding in a non-planar, heterocyclic system like phenothiazine.

This combination, B3LYP/6-31G(d,p), represents a standard, well-vetted "model chemistry" that provides a reliable foundation for subsequent, more advanced calculations.[16]

Part 2: A Validated Computational Workflow

A scientifically rigorous computational study follows a logical progression of steps, where each step validates the previous one. This ensures that the final calculated properties are derived from a physically meaningful and stable molecular state.

G cluster_prep Preparation cluster_validation Structure Validation cluster_analysis Property Calculation & Analysis mol_build 1. Molecular Structure Construction geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt Initial Guess Geometry freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc Optimized Structure confirmation Confirmation of True Minimum? freq_calc->confirmation confirmation->geom_opt No (Re-optimize or Adjust Structure) prop_calc 4. Calculation of Key Properties confirmation->prop_calc Yes (No Imaginary Frequencies) interpretation 5. Data Interpretation prop_calc->interpretation Electronic & Spectroscopic Data G cluster_1 E LUMO LUMO (Lowest Unoccupied MO) Accepts e- HOMO HOMO (Highest Occupied MO) Donates e- HOMO->LUMO  ΔE = E_LUMO - E_HOMO (Energy Gap) Core Core Orbitals

Figure 2: Schematic of Frontier Molecular Orbitals (HOMO/LUMO) and the energy gap.

Data Presentation:

PropertyEnergy (eV)Interpretation
EHOMO-5.85Reflects the ionization potential (electron donating ability).
ELUMO-1.20Reflects the electron affinity (electron accepting ability).
HOMO-LUMO Gap (ΔE) 4.65 A larger gap suggests high kinetic stability. [17]

(Note: Values are illustrative for this compound and would be obtained from the calculation output.)

3.2 Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential that a positive point charge (like a proton) would experience at the surface of a molecule. [18]It is an invaluable tool for understanding and predicting non-covalent interactions, which are the cornerstone of drug-receptor binding. [19][20][21][22]

  • Interpretation of the MEP Map:

    • Red Regions (Negative Potential): Indicate areas of high electron density, typically lone pairs on electronegative atoms like oxygen or nitrogen. These are sites susceptible to electrophilic attack and are prime locations for hydrogen bond acceptance. [19] * Blue Regions (Positive Potential): Indicate areas of electron deficiency, often around hydrogen atoms bonded to electronegative atoms. These sites are susceptible to nucleophilic attack and act as hydrogen bond donors.

    • Green/Yellow Regions (Neutral Potential): Represent areas of relatively neutral or non-polar character, such as alkyl chains.

For this compound, the MEP would likely show a strong negative potential (red) around the carbonyl oxygen of the carboxamide group, identifying it as a primary hydrogen bond acceptor site.

3.3 Conceptual DFT: Quantifying Reactivity

While HOMO-LUMO and MEP provide a qualitative picture, Conceptual DFT offers a framework for calculating quantitative reactivity descriptors. [23][24][25]These indices help predict how and where a molecule will react.

DescriptorFormulaInterpretation
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Measures the "escaping tendency" of electrons.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Resistance to change in electron distribution. [1]
Electrophilicity Index (ω) ω = μ² / (2η)A measure of a molecule's ability to act as an electrophile. [1]

These global descriptors provide a high-level view of the molecule's overall reactivity profile. For site-specific reactivity (regioselectivity), local descriptors like Fukui functions can be calculated to pinpoint the exact atoms most likely to participate in nucleophilic or electrophilic attacks. [30][32]

Part 4: Simulating Spectra for Experimental Validation

A powerful feature of quantum chemistry is the ability to predict spectra, which provides a direct link between computation and experimental reality.

Protocol 2: UV-Vis Spectrum Simulation using TD-DFT

Objective: To predict the electronic absorption spectrum and understand the nature of the electronic transitions.

Methodology:

  • Input File Preparation:

    • Use the optimized geometry from Protocol 1.

    • The method is Time-Dependent DFT (TD-DFT), which calculates the energies of excited states. [26][27][28] * A typical Gaussian input file would be:

    • Causality of Keywords:

      • TD(NStates=20): Requests a TD-DFT calculation for the first 20 excited states.

      • Geom=Check Guess=Read: Instructs Gaussian to read the previously optimized geometry and wavefunction from the checkpoint file (phenothiazine_opt.chk), ensuring consistency.

  • Data Analysis:

    • The output will list the excitation energies (in eV and nm) and the oscillator strength (f) for each transition.

    • The oscillator strength is a measure of the transition's intensity. Transitions with f > 0.01 are typically considered significant and will appear as peaks in the experimental spectrum.

    • The output also details which molecular orbitals are involved in each transition (e.g., HOMO -> LUMO), providing mechanistic insight into the molecule's photophysics. [15][27]

Conclusion

This guide has outlined a robust, scientifically-grounded workflow for the quantum chemical analysis of this compound. By employing Density Functional Theory with the B3LYP functional and 6-31G(d,p) basis set, we can reliably predict the molecule's structure and a suite of properties crucial for drug development. The self-validating nature of the workflow—insisting on a frequency analysis to confirm a true energy minimum—ensures the trustworthiness of the results. The subsequent calculation of frontier orbitals, molecular electrostatic potential, reactivity descriptors, and simulated spectra provides a deep, multi-faceted understanding of the molecule's behavior. This computational pre-screening enables researchers to prioritize candidates, predict potential interaction sites, and design more effective experiments, ultimately accelerating the drug discovery pipeline.

References
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Technical Deep Dive: HOMO-LUMO & Electronic Structure Analysis of N-butyl-10H-phenothiazine-10-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3][4]

N-butyl-10H-phenothiazine-10-carboxamide (hereafter BPC ) represents a critical scaffold in medicinal chemistry, specifically within the class of phenothiazine urea derivatives. Unlike the classic antipsychotic phenothiazines (e.g., chlorpromazine) which possess an alkyl-amine side chain, BPC features a urea-like linkage at the N10 position. This structural modification significantly alters the electronic landscape, reducing the electron-donating capability of the phenothiazine nitrogen and enhancing stability against oxidative degradation.

This guide details the computational and experimental framework for analyzing the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1] Understanding these parameters is non-negotiable for predicting:

  • Chemical Stability: The energy gap (

    
    ) correlates directly with kinetic stability.
    
  • Drug-Receptor Interaction: Charge transfer mechanisms during docking.

  • Redox Potential: Critical for metabolic profiling (CYP450 oxidation).

Computational Methodology: The "In-Silico" Standard

To ensure reproducibility and accuracy, we utilize Density Functional Theory (DFT). The following protocol is self-validating; if the vibrational frequency check fails, the geometry is invalid.

The Optimization Workflow

The choice of functional and basis set is causal, not random. We employ B3LYP/6-311++G(d,p) .[2][3]

  • Why B3LYP? It provides the optimal cost-accuracy balance for organic heterocyclic systems.

  • Why 6-311++G(d,p)? The diffuse functions (++) are essential for describing the lone pairs on the Sulfur and Nitrogen atoms and the electron-rich aromatic rings.

Validated Workflow Diagram

G Start Input Structure (2D -> 3D Conversion) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Freq Vibrational Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Refine Refine Geometry (Perturb Structure) Check->Refine Yes (< 0) FMO FMO Extraction (HOMO/LUMO Eigenvalues) Check->FMO No (All > 0) Refine->Opt Desc Calculate Global Reactivity Descriptors FMO->Desc

Figure 1: The iterative DFT optimization workflow. Absence of imaginary frequencies confirms a true potential energy surface minimum.

HOMO-LUMO Analysis & Electronic Properties[2][4][7][8][9][10]

The electronic distribution in BPC is anisotropic. The phenothiazine ring acts as the electron reservoir (Donor), while the carboxamide/urea linker acts as the electron withdrawer (Acceptor).

Orbital Characterization
  • HOMO (

    
    -donor):  Localized primarily on the tricyclic phenothiazine core, specifically involving the 
    
    
    
    -orbitals of the Sulfur (S9) and Nitrogen (N10) atoms. This orbital dictates the molecule's ability to donate electrons (e.g., in radical scavenging or metabolic oxidation).
  • LUMO (

    
    -acceptor):  Delocalized over the carbonyl moiety of the carboxamide group and the adjacent aromatic rings. This orbital is susceptible to nucleophilic attack.
    
Quantitative Data (Calculated vs. Experimental)

The following values represent the consensus range for N-acyl phenothiazine derivatives derived from high-level DFT studies (Source 1.8, 1.15).

ParameterSymbolValue (eV)Physical Significance
HOMO Energy

-5.15 to -5.30Ionization potential; susceptibility to oxidation.
LUMO Energy

-1.10 to -1.35Electron affinity; electrophilic nature.
Energy Gap

~3.95 - 4.10Chemical Hardness . A gap >3.5 eV implies high kinetic stability (hard molecule).
Dipole Moment

3.5 - 4.2 DebyeIndicates polarity; affects solubility and membrane permeability.
Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive the following descriptors to predict biological behavior:

  • Chemical Hardness (

    
    ): 
    
    
    
    .
    • Insight: BPC is a "hard" molecule, suggesting it is less reactive and more stable in intracellular environments compared to its non-carbonylated precursors.

  • Electrophilicity Index (

    
    ): 
    
    
    
    .
    • Insight: A moderate

      
       value indicates BPC can act as a mild electrophile, potentially interacting with cysteine residues in viral proteases (e.g., SARS-CoV-2 Mpro) via covalent or non-covalent bonding (Source 1.8).
      

Synthesis & Experimental Validation

To validate the computational model, the molecule must be synthesized and its optical gap measured via UV-Vis spectroscopy. The "urea" linkage is formed via a carbamoyl chloride intermediate.

Synthesis Protocol

Reaction: Nucleophilic substitution of phenothiazine-10-carbonyl chloride with n-butylamine.

  • Activation: React 10H-phenothiazine with triphosgene (or phosgene) in toluene to generate 10-chlorocarbonyl-10H-phenothiazine.

  • Coupling: Add n-butylamine (1.1 eq) and triethylamine (base) in dichloromethane (DCM) at 0°C.

  • Purification: Recrystallize from ethanol.

Synthetic Pathway Diagram

Synthesis SM1 10H-Phenothiazine Inter Intermediate: 10-Chlorocarbonyl- phenothiazine SM1->Inter Acylation Reag1 Triphosgene / Toluene (Reflux, 4h) Reag1->Inter Prod Product: N-butyl-10H-phenothiazine- 10-carboxamide Inter->Prod Aminolysis Reag2 n-Butylamine / Et3N (DCM, 0°C -> RT) Reag2->Prod

Figure 2: Synthetic route via carbamoyl chloride intermediate. This pathway ensures the carbonyl is attached to N10.

Experimental Band Gap Measurement

The "Optical Gap" is determined from the UV-Vis absorption edge ($ \lambda_{onset} $).

  • Protocol: Dissolve BPC in Acetonitrile (

    
     M). Measure absorbance from 200-800 nm.
    
  • Calculation:

    
    .
    
  • Correlation:

    
     is usually 0.3–0.5 eV lower than the calculated HOMO-LUMO gap due to exciton binding energy, but the trend must match.
    

Molecular Electrostatic Potential (MEP) & Docking Implications

The HOMO-LUMO analysis directly informs the MEP surface, which is critical for drug design.

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen (

    
    ). This is the H-bond acceptor site, crucial for binding to residues like Glu-166 in protease active sites.
    
  • Positive Potential (Blue): Concentrated on the Amide Hydrogen (

    
    ) of the butyl chain. This acts as an H-bond donor.
    
  • Neutral/Green: The lipophilic phenothiazine rings and butyl tail. These regions drive hydrophobic interactions (

    
     stacking) with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target protein pocket.
    

References

  • Synthesis and Electronic Properties of Phenothiazine Derivatives Source: Sappanimuthu Thirunavukkarasu, Sphinxsai.com URL:[Link]

  • A phenothiazine urea derivative broadly inhibits coronavirus replication via viral protease inhibition Source:[4] Antiviral Research (Elsevier), 2023 URL:[Link]

  • Structure, MESP and HOMO-LUMO study of 10-Acetyl-10H-phenothiazine 5-oxide Source: BIBECHANA, 2013 URL:[5][Link]

  • Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives Source: Journal of King Saud University - Science, 2026 URL:[Link]

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl Salts Source: MDPI Molecules, 2024 URL:[Link]

Sources

Technical Assessment: Physicochemical Profiling of N-butyl-10H-phenothiazine-10-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide for the solubility and stability profiling of N-butyl-10H-phenothiazine-10-carboxamide .

Document Control:

  • Target Compound: this compound (Substituted Urea Derivative)

  • Chemical Class: Phenothiazine Carboxamide / Urea Linker

  • Context: Pre-clinical Formulation & Stability Assessment

Executive Summary & Structural Analysis[1][2]

This compound represents a specific class of lipophilic phenothiazine derivatives often explored for anticonvulsant, antimicrobial, or multidrug-resistance reversal activity. Structurally, it consists of a tricyclic phenothiazine core linked to a butyl chain via a urea-like carboxamide moiety at the N-10 position.

Critical Structural Features:

  • Phenothiazine Core: Highly lipophilic and electron-rich. The sulfur atom at position 5 is a "soft" center prone to oxidative degradation (sulfoxide formation).

  • Urea Linkage (N10-CO-NH-Butyl): This carboxamide bond reduces the electron density on the N-10 nitrogen, rendering the molecule neutral at physiological pH (unlike chlorpromazine analogs which are basic). This linkage is the primary site for hydrolytic instability.

  • Butyl Chain: Increases lipophilicity (LogP > 4.0 predicted), necessitating cosolvent-based formulation strategies.

This guide details the experimental framework to validate these predicted properties, adhering to ICH Q1A (R2) and ICH Q1B standards.

Solubility Profiling

Given the neutral character of the urea linkage and the lipophilic core, this compound will likely exhibit pH-independent, low intrinsic aqueous solubility .

Predicted Solubility Parameters
  • Aqueous Solubility: < 10 µg/mL (Class II/IV in BCS).

  • pKa: The molecule lacks a basic center. The amide NH is weakly acidic (pKa > 14), and the phenothiazine nitrogen is non-basic due to amide resonance.

  • LogP: Estimated ~4.5–5.0.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the saturation solubility in water, biorelevant media (FaSSIF/FeSSIF), and cosolvents.

Workflow:

  • Preparation: Add excess solid compound to 2 mL of media in borosilicate glass vials.

  • Equilibration: Agitate at 37°C for 24–48 hours (Rotary mixer).

  • Separation: Centrifuge at 13,000 rpm for 10 mins or filter (0.22 µm PVDF - Note: Pre-saturate filter to prevent adsorption).

  • Quantification: HPLC-UV (See Section 4).

Data Output Table:

Solvent SystemRoleExpected Solubility RangeNotes
Water (pH 7.0) Reference< 5 µg/mLLikely below LOQ without surfactant.
0.1 N HCl Gastric Sim.< 5 µg/mLNo protonation expected (Neutral).
FaSSIF Intestinal Sim.20–100 µg/mLMicellar solubilization significant.
PEG 400 Cosolvent> 10 mg/mLRecommended for stock solutions.
Ethanol Solvent> 20 mg/mLHigh solubility expected.

Stability Profiling

Phenothiazines are notoriously unstable under stress. The specific "carboxamide" derivative adds a hydrolytic liability distinct from standard phenothiazine drugs.

Degradation Pathways
  • Hydrolysis (Acid/Base): Cleavage of the urea bond (N10-C=O).

    • Products: Phenothiazine (precipitate) + N-butylamine + CO₂.

  • Oxidation (Peroxide/Air): Attack on the Sulfur atom.

    • Products: Sulfoxide (major) and Sulfone (minor).

  • Photolysis (UV/Vis): Radical cation formation at the sulfur or nitrogen, leading to polymerization or ring oxidation.

Visualization: Degradation Logic

The following diagram maps the chemical logic of the degradation pathways.

DegradationPathways Parent N-butyl-10H-phenothiazine- 10-carboxamide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Oxidation (H2O2 / Air) Parent->Oxidation Photolysis Photolysis (UV Light) Parent->Photolysis Phenothiazine 10H-Phenothiazine (Precipitate) Hydrolysis->Phenothiazine Cleavage of Urea Link Butylamine Butylamine + CO2 Hydrolysis->Butylamine Sulfoxide Sulfoxide Derivative (S=O) Oxidation->Sulfoxide Major Product Sulfone Sulfone Derivative (O=S=O) Sulfoxide->Sulfone Strong Oxidizers Radicals Phenothiazinyl Radicals Photolysis->Radicals Radicals->Sulfoxide Polymers Polymeric Aggregates (Color Change: Pink/Brown) Radicals->Polymers

Caption: Mechanistic degradation pathways for this compound showing hydrolytic cleavage and sulfur oxidation.

Protocol: Forced Degradation (Stress Testing)

Adhering to ICH Q1A (R2) , this protocol identifies stability-indicating methods.

Sample Preparation: Dissolve compound in Acetonitrile:Water (50:50) at 1 mg/mL.

Stress TypeConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursHigh Risk. Urea bond cleavage. Monitor for Phenothiazine peak.[1][2]
Base Hydrolysis 0.1 N NaOH, 60°C4 HoursCritical Risk. Rapid amide hydrolysis expected.
Oxidation 3% H₂O₂, RT2–4 HoursHigh Risk. Sulfoxide formation (Peak shift to lower RT on Reverse Phase).
Thermal 60°C (Solid State)7 DaysGenerally stable, but monitor for melting/polymorph change.
Photostability 1.2 million lux·h (ICH Q1B)~24 HoursCritical Risk. Protect from light. Expect discoloration (pink/brown).

Analytical Methodology (HPLC-UV)

To accurately quantify the parent and separate the degradants (especially the polar sulfoxide and the non-polar phenothiazine core), a gradient method is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-10 min: 30% -> 90% B (Linear ramp to elute lipophilic parent)

    • 10-15 min: 90% B (Wash)

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (phenothiazine specific band).

  • Flow Rate: 1.0 mL/min.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for the stability and solubility study.

Workflow cluster_Solubility Solubility Track cluster_Stability Stability Track Start Start: Pure Compound Screen Kinetic Solubility (DMSO Spike) Start->Screen Stress Forced Degradation (Acid, Base, Ox, Light) Start->Stress Thermo Thermodynamic Solubility (Shake Flask 24h) Screen->Thermo If promising Media Test Media: Water, pH 1.2, pH 6.8, FaSSIF Thermo->Media Analyze HPLC-UV/MS Analysis (Detect Impurities) Stress->Analyze Analyze->Stress Refine Method Result Define Storage & Formulation Analyze->Result Mass Balance >95%?

Caption: Integrated workflow for parallel solubility and stability assessment of the target compound.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] (2003).[3][4][5]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[3][4][5] (1996).[5]

  • PubChem. 10-Butyl-10H-phenothiazine (Analog Data).[7] National Library of Medicine.

  • Ohlow, M. J., & Moosmann, B. Phenothiazine: the seven lives of pharmacology's first lead structure. Drug Discovery Today (2011). (Review of phenothiazine stability and chemistry).

  • Motoc, S., et al. Electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid.[1] (Insights into carboxamide stability).

Sources

Methodological & Application

Application Notes and Protocols: N-Acylation of Phenothiazine with Butyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the N-acylation of phenothiazine with butyl isocyanate, yielding N-butyl-10H-phenothiazine-10-carboxamide. Phenothiazine and its derivatives are a well-established class of heterocyclic compounds with significant therapeutic applications, primarily as antipsychotic, antiemetic, and antihistaminic agents.[1][2] The introduction of an N-acyl group, specifically a butylcarbamoyl moiety, can modulate the parent molecule's physicochemical properties and biological activity, opening avenues for the development of novel therapeutic agents and functional materials.[3][4] This guide details the underlying reaction mechanism, provides a robust and validated experimental protocol, and discusses the critical parameters influencing the reaction's success. An alternative synthetic strategy is also presented to offer flexibility in experimental design.

Introduction: The Significance of N-Acylated Phenothiazines

Phenothiazine, a tricyclic aromatic compound containing nitrogen and sulfur heteroatoms, serves as a privileged scaffold in medicinal chemistry.[5] Its unique "butterfly" conformation and electron-rich nature make it a versatile starting material for a wide range of chemical modifications.[1] N-alkylation of the phenothiazine core has historically led to the development of numerous clinically significant drugs.[6] More recently, N-acylation has emerged as a key strategy to create derivatives with diverse biological activities, including potential applications as anticancer agents and modulators of cholinesterase activity.[3][4]

The reaction of phenothiazine with butyl isocyanate introduces a lipophilic N-butyl-carboxamide group at the 10-position. This modification can significantly impact the molecule's solubility, membrane permeability, and interaction with biological targets. The resulting urea derivative may exhibit altered pharmacological profiles, making this synthetic transformation a valuable tool for drug discovery and development programs.

Reaction Mechanism and Rationale

The N-acylation of phenothiazine with butyl isocyanate proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the secondary amine nitrogen of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This concerted reaction forms a new carbon-nitrogen bond and results in the corresponding N,N'-disubstituted urea derivative, this compound.

This reaction is typically facile and proceeds without the need for a catalyst, especially given the nucleophilicity of the phenothiazine nitrogen. However, in cases of lower reactivity or to expedite the reaction, a tertiary amine catalyst such as triethylamine can be employed. The catalyst functions by activating the isocyanate group, rendering it more susceptible to nucleophilic attack.

Experimental Protocols

This section details two distinct protocols for the synthesis of this compound. Protocol A describes the direct, one-step reaction with butyl isocyanate, while Protocol B outlines a two-step alternative via an acyl chloride intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Phenothiazine≥98%Sigma-AldrichStore protected from light.
Butyl Isocyanate≥98%Sigma-AldrichHighly reactive, moisture-sensitive.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-AldrichUse freshly distilled or from a solvent purification system.
Triethylamine≥99.5%Sigma-AldrichOptional catalyst; should be distilled before use.
Chloroacetyl chloride≥98%Sigma-AldrichFor Protocol B.
Butylamine≥99.5%Sigma-AldrichFor Protocol B.
Dichloromethane (DCM)HPLC GradeFisher ScientificFor extraction and chromatography.
HexaneHPLC GradeFisher ScientificFor chromatography.
Ethyl AcetateHPLC GradeFisher ScientificFor chromatography.
Magnesium Sulfate (Anhydrous)Reagent GradeVWRFor drying organic layers.
Silica Gel60 Å, 230-400 meshMacherey-NagelFor column chromatography.
Safety Precautions
  • Phenothiazine: May cause skin irritation and allergic skin reactions. Handle with gloves and in a well-ventilated area.

  • Butyl Isocyanate: Highly flammable, toxic by inhalation, and a lachrymator. Reacts violently with water.[7] Always handle in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chloroacetyl chloride: Corrosive and a lachrymator. Handle with extreme care in a fume hood.

  • Solvents: THF, DCM, hexane, and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.

Protocol A: Direct N-Acylation with Butyl Isocyanate

This protocol details the direct reaction of phenothiazine with butyl isocyanate.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve phenothiazine (1.0 g, 5.02 mmol) in anhydrous tetrahydrofuran (20 mL).

  • Reagent Addition: Slowly add butyl isocyanate (0.57 mL, 5.02 mmol) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours at room temperature. For slower reactions, a catalytic amount of triethylamine (0.1 mL) can be added.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Protocol A

Protocol_A cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Phenothiazine + Anhydrous THF add_isocyanate Add Butyl Isocyanate reagents->add_isocyanate stir Stir at RT (2-4 hours) add_isocyanate->stir monitor Monitor by TLC stir->monitor evaporate Evaporate Solvent monitor->evaporate Reaction Complete chromatography Column Chromatography evaporate->chromatography isolate Isolate Pure Product chromatography->isolate Protocol_B cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation phenothiazine Phenothiazine + Anhydrous THF + TEA add_acyl_chloride Add Chloroacetyl Chloride at 0°C phenothiazine->add_acyl_chloride stir_step1 Stir at RT (12-16h) add_acyl_chloride->stir_step1 workup_step1 Filter & Concentrate stir_step1->workup_step1 intermediate 10-(Chloroacetyl)phenothiazine workup_step1->intermediate dissolve_intermediate Dissolve Intermediate intermediate->dissolve_intermediate add_butylamine Add Butylamine dissolve_intermediate->add_butylamine reflux Reflux (4-8h) add_butylamine->reflux workup_step2 Aqueous Workup reflux->workup_step2 purify_step2 Column Chromatography workup_step2->purify_step2 final_product N-butyl-10H-phenothiazine- 10-carboxamide purify_step2->final_product

Sources

Buchwald-Hartwig amination for phenothiazine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract: Overcoming the Sulfur Challenge

Phenothiazines represent a privileged scaffold in medicinal chemistry (antipsychotics, anti-emetics) and materials science (OLED hole-transport layers). However, the N10-functionalization of the phenothiazine core presents a unique synthetic challenge.[1] The central thiazine ring renders the secondary amine sterically hindered and electronically modulated by the adjacent sulfur atom.

Traditional alkylation methods (using NaH/alkyl halides) often suffer from poor selectivity, harsh conditions, and safety risks associated with pyrophoric bases. The Buchwald-Hartwig Cross-Coupling offers a superior alternative, enabling the introduction of aryl groups with high chemoselectivity.

Critical Technical Insight: The success of this reaction hinges on preventing the coordination of the phenothiazine sulfur atom to the Palladium center, which poisons the catalyst. This guide details the use of Third-Generation (G3) Buchwald Precatalysts (specifically RuPhos-Pd-G3 and XPhos-Pd-G3) to sterically shield the metal center while facilitating the difficult reductive elimination step.

Mechanistic Architecture

The catalytic cycle for phenothiazine arylation differs slightly from simple aniline coupling due to the substrate's steric bulk and heteroatomic nature.

The "Sulfur-Evasion" Catalytic Cycle

The diagram below illustrates the pathway, highlighting the critical role of the bulky biaryl phosphine ligand in preventing catalyst deactivation.

BuchwaldPhenothiazine PreCat Pd(II) Precatalyst (RuPhos-Pd-G3) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation (Base) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X Coord Amine Coordination (Phenothiazine Binding) OxAdd->Coord + Phenothiazine Deprot Deprotonation (Base-Mediated) Coord->Deprot + NaOtBu/Cs2CO3 Poison OFF-CYCLE TRAP: S-Pd Coordination Coord->Poison Low Steric Ligand (e.g., PPh3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Steric Bulk Drives Step RedElim->Pd0 Regeneration Product N-Aryl Phenothiazine RedElim->Product

Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands (L) to prevent sulfur-mediated catalyst poisoning (The Off-Cycle Trap).

Critical Parameter Optimization

To ensure reproducibility, experimental parameters must be selected based on the specific electronic properties of the aryl halide coupling partner.

Table 1: The Optimization Matrix
VariableStandard RecommendationRationaleAlternatives
Ligand/Catalyst RuPhos-Pd-G3 Excellent for secondary amines; bulky isopropyl groups prevent S-poisoning.XPhos-Pd-G3 (for very bulky aryl halides); Pd(OAc)₂ + BINAP (Cost-effective for simple substrates).
Base NaOtBu (Sodium tert-butoxide)Strong enough to deprotonate the coordinated amine; soluble in toluene.Cs₂CO₃ (Use if substrate has base-sensitive esters/nitriles).
Solvent Toluene Non-polar nature stabilizes the active catalytic species; high boiling point (110°C).1,4-Dioxane (Higher temp needed); t-Amyl Alcohol (Green alternative).
Temperature 80°C - 110°C High energy barrier for reductive elimination in bulky systems requires heat.60°C (Only for highly activated aryl iodides).

Master Protocol: RuPhos-Mediated Arylation

Application: Synthesis of N-aryl phenothiazines from aryl bromides/chlorides. Scale: 1.0 mmol (adaptable).

Materials Checklist
  • Substrate: Phenothiazine (1.0 equiv, 199 mg)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: RuPhos-Pd-G3 (2.0 mol%, ~17 mg)

  • Base: NaOtBu (1.5 equiv, 144 mg)

  • Solvent: Anhydrous Toluene (5.0 mL, 0.2 M concentration)

  • Equipment: Schlenk tube or microwave vial with crimp cap.

Step-by-Step Workflow
  • Inert Environment Setup:

    • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (x3).

    • Why: Pd(0) intermediates are oxygen-sensitive; moisture degrades NaOtBu.

  • Reagent Charging (The "Solids First" Rule):

    • Add Phenothiazine (1.0 equiv), Aryl Bromide (1.2 equiv), NaOtBu (1.5 equiv), and RuPhos-Pd-G3 (2 mol%) to the tube.

    • Note: If the aryl bromide is liquid, add it after the solvent.

  • Solvent Addition & Degassing:

    • Add anhydrous Toluene via syringe.

    • Self-Validation: The solution should appear heterogeneous (base is suspended).

    • Briefly sparge with Argon for 2 minutes or perform one freeze-pump-thaw cycle if extremely high purity is required.

  • Reaction:

    • Seal the vessel. Heat to 100°C in an oil bath with vigorous stirring (1000 rpm).

    • Time: Typically 2–12 hours.

    • Monitoring: Check TLC every 2 hours. Phenothiazine is highly fluorescent; disappearance of the blue-fluorescent starting spot indicates conversion.

  • Workup (Pd Scavenging):

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (10 mL).

    • Filter through a pad of Celite to remove insoluble salts and palladium black.

    • Crucial Step: Wash the filtrate with water (1x) and brine (1x).

  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). N-aryl phenothiazines often elute rapidly in non-polar solvents.

Alternative Protocol: Cost-Effective "Generation 1" Method

Context: For large-scale synthesis where G3 catalysts are cost-prohibitive, and the substrate lacks extreme steric hindrance.

  • Catalyst System: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene at 110°C (Reflux).

  • Note: This method requires longer reaction times (12–24h) and strictly anhydrous conditions, as the active Pd(0) is generated in situ.

Troubleshooting & Quality Control

Experimental Logic Flow

The following diagram outlines the decision process during reaction monitoring.

Troubleshooting Start TLC Check (t=4h) Check1 Starting Material Consumed? Start->Check1 Success Proceed to Workup Check1->Success Yes Stall Reaction Stalled Check1->Stall No Action1 Pd Black Formation: Add more Ligand (Check O2 leaks) Stall->Action1 Black Precipitate? Action2 Catalyst Deactivation: Add 1 mol% more Cat Increase Temp to 110°C Stall->Action2 No Precipitate?

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Common Failure Modes
  • Dehalogenation (Hydrodehalogenation):

    • Symptom:[2][3][4][5][6] Formation of the reduced arene (Ar-H) instead of the product.

    • Cause: Hydride source present (often from solvent impurities) or difficult reductive elimination.

    • Fix: Switch to a bulkier ligand (BrettPhos ) to accelerate reductive elimination.

  • Low Conversion:

    • Symptom:[2][3][4][5][6] Phenothiazine remains unreacted.

    • Cause: Sulfur poisoning of Pd.

    • Fix: Ensure RuPhos or XPhos is used. Increase catalyst loading to 5 mol%.

References

  • Seminal Review on C-N Coupling: Surry, D. S., & Buchwald, S. L. (2011).[7] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[7] [Link]

  • Phenothiazine Specific Synthesis (Materials Focus): Franz, A. W., et al. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry, 73(5), 1795–1802. [Link]

  • G3 Precatalyst Development: Bruno, N. C., et al. (2013). Buchwald Precatalysts: A New Generation. Chemical Science, 4, 916-920. [Link]

  • RuPhos Utility in Heterocycles: Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 1, 47-51. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for N-butyl-10H-phenothiazine-10-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is the technical support center for optimizing reaction conditions for N-butyl-10H-phenothiazine-10-carboxamide synthesis.

Welcome to the technical support guide for the synthesis of this compound. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The primary synthetic route discussed involves the reaction of 10H-phenothiazine with butyl isocyanate in the presence of a base.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue stemming from several factors. A systematic approach is crucial for diagnosis and optimization.

1. Reagent Quality and Stoichiometry:

  • Phenothiazine Purity: The starting phenothiazine can undergo oxidation over time, indicated by a change from a light yellow/off-white color to a darker green or brown hue. The sulfur atom in the central ring is susceptible to oxidation, which can inhibit the desired N-functionalization.[1] Use freshly recrystallized phenothiazine for best results.

  • Butyl Isocyanate Reactivity: Isocyanates are highly sensitive to moisture, which leads to the formation of symmetric N,N'-dibutylurea and butylamine. This side reaction consumes the isocyanate and complicates purification. Always use a freshly opened bottle or a recently distilled batch of butyl isocyanate under anhydrous conditions (e.g., under an argon or nitrogen atmosphere).

  • Base Strength and Stoichiometry: The nitrogen atom of phenothiazine is not strongly nucleophilic. A suitable base is required to deprotonate it, forming the more reactive phenothiazide anion. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose.[2] Ensure you use a slight excess (1.1-1.2 equivalents) to drive the deprotonation to completion. Weaker bases like triethylamine (TEA) may result in incomplete reactions or slower kinetics.[3]

2. Reaction Conditions:

  • Solvent Choice: The solvent must be aprotic and anhydrous to prevent quenching the base and reacting with the isocyanate. Tetrahydrofuran (THF) and dimethylformamide (DMF) are excellent choices.[2][4] DMF can accelerate the reaction due to its high polarity but may require higher temperatures for removal during workup.

  • Temperature Control: The initial deprotonation of phenothiazine with NaH should be performed at a low temperature (0 °C) to control the exothermic reaction and prevent side reactions.[2] After the addition of butyl isocyanate, the reaction can be allowed to warm to room temperature or gently heated (e.g., to 40-50 °C) to ensure completion.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls (i.e., phenothiazine starting material is still present after several hours), a slight increase in temperature or the addition of a catalytic amount of a phase-transfer catalyst (if using a biphasic system) could be beneficial.

Question: I'm observing significant side product formation. What are these impurities and how can I minimize them?

Answer:

Side products can arise from the reactivity of both the starting materials and the product.

  • Primary Side Product: N,N'-Dibutylurea: As mentioned, this is the most common impurity, resulting from the reaction of butyl isocyanate with water. The best prevention is meticulous adherence to anhydrous techniques.

  • Oxidized Phenothiazine Species: The phenothiazine nucleus can be oxidized, especially if the reaction is exposed to air for prolonged periods or if oxidizing impurities are present.[1] Performing the reaction under an inert atmosphere (N₂ or Ar) is critical.

  • Ring-Substituted Products: While N-acylation is the primary pathway, under harsh conditions (e.g., very high temperatures or strongly basic conditions), electrophilic substitution on the aromatic rings could theoretically occur, though it is less common for this type of reaction.[5]

Minimization and Purification Strategy:

  • Strict Anhydrous Conditions: Dry all glassware in an oven, use anhydrous solvents, and maintain an inert atmosphere throughout the experiment.

  • Purification: Column chromatography is the most effective method for separating this compound from unreacted phenothiazine and N,N'-dibutylurea. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used for further purification of the isolated product.[3]

Troubleshooting Workflow: Low Yield

Below is a systematic workflow to diagnose and resolve low reaction yields.

G start Low Yield Observed check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions If reagents are OK phenothiazine Phenothiazine oxidized? check_reagents->phenothiazine If Yes isocyanate Isocyanate hydrolyzed? check_reagents->isocyanate If Yes base Base strength/amount correct? check_reagents->base If No check_workup 3. Review Workup & Purification check_conditions->check_workup If conditions are OK anhydrous Anhydrous conditions met? check_conditions->anhydrous If No temp Temperature profile optimal? check_conditions->temp If No time Reaction monitored to completion? check_conditions->time If No solution Optimized Yield check_workup->solution If workup is OK extraction Product lost during extraction? check_workup->extraction If Yes purification Purification method effective? check_workup->purification If No recrystallize_ptz Action: Recrystallize Phenothiazine phenothiazine->recrystallize_ptz use_new_iso Action: Use fresh/distilled Isocyanate isocyanate->use_new_iso use_strong_base Action: Use NaH (1.2 eq) base->use_strong_base recrystallize_ptz->check_conditions use_new_iso->check_conditions use_strong_base->check_conditions dry_system Action: Oven-dry glassware, use anhydrous solvent anhydrous->dry_system optimize_temp Action: Deprotonate at 0°C, react at RT or 40°C temp->optimize_temp monitor_tlc Action: Monitor via TLC until SM is consumed time->monitor_tlc dry_system->check_workup optimize_temp->check_workup monitor_tlc->check_workup check_solubility Action: Check product solubility in extraction solvents extraction->check_solubility optimize_chroma Action: Optimize chromatography gradient purification->optimize_chroma check_solubility->solution optimize_chroma->solution

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Question: What is the underlying mechanism for the reaction of phenothiazine with butyl isocyanate?

Answer:

The reaction proceeds via a nucleophilic addition mechanism.

  • Deprotonation: A strong base, typically sodium hydride (NaH), removes the acidic proton from the nitrogen atom at the 10-position of the phenothiazine ring. This generates a highly nucleophilic phenothiazide anion.

  • Nucleophilic Attack: The lone pair on the nitrogen of the phenothiazide anion attacks the electrophilic carbon atom of the isocyanate group in butyl isocyanate.

  • Protonation (Workup): The resulting intermediate is a stable anion. Upon aqueous workup, it is protonated to yield the final this compound product.

Reaction Mechanism Diagram

Caption: Reaction mechanism for carboxamide synthesis.

Question: Can you provide a detailed, optimized protocol for the synthesis?

Answer:

Certainly. This protocol is designed for a 10 mmol scale and incorporates best practices for maximizing yield and purity.

Experimental Protocol: Synthesis of this compound

Materials:

  • 10H-Phenothiazine (1.99 g, 10.0 mmol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (0.44 g, 11.0 mmol)

  • Butyl isocyanate (1.24 mL, 11.0 mmol)

  • Anhydrous Tetrahydrofuran (THF), 50 mL

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation: Add 10H-phenothiazine to an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with dry argon or nitrogen for 10 minutes.

  • Solvent Addition: Add 40 mL of anhydrous THF to the flask via syringe. Stir the mixture until the phenothiazine is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the resulting suspension at 0 °C for 30 minutes. The solution should turn into a dark-colored suspension of the sodium phenothiazide salt.

  • Isocyanate Addition: Slowly add butyl isocyanate to the reaction mixture via syringe at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent).

  • Quenching: Once the reaction is complete (disappearance of the phenothiazine spot on TLC), cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 30 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Question: How do I confirm the identity and purity of my final product?

Answer:

A combination of spectroscopic methods is recommended for full characterization.

Technique Expected Observations
¹H NMR Signals for the aromatic protons of the phenothiazine core (typically in the 6.8-7.5 ppm range).A triplet for the -NH- proton (coupling to the adjacent CH₂).Signals corresponding to the butyl chain: a triplet for the terminal CH₃, and multiplets for the three CH₂ groups.
¹³C NMR A signal for the carbonyl carbon (C=O) of the carboxamide group (typically around 150-160 ppm).Multiple signals in the aromatic region (115-150 ppm) for the phenothiazine carbons.Signals for the four distinct carbons of the butyl group.
FT-IR A strong C=O stretch for the carboxamide group (around 1650-1680 cm⁻¹).An N-H stretch (around 3300-3500 cm⁻¹).C-H stretches (aromatic and aliphatic) and C-N/C-S stretches at lower wavenumbers.
Mass Spec (MS) The molecular ion peak (M⁺) corresponding to the calculated mass of C₁₇H₁₈N₂OS.
Question: What are the critical safety precautions for this synthesis?

Answer:

Safety is paramount. Please adhere to the following guidelines:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle it in a fume hood, away from ignition sources, and under an inert atmosphere. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Butyl Isocyanate: Isocyanates are lachrymators and respiratory sensitizers. Handle butyl isocyanate exclusively in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Solvents: THF is flammable. All heating should be done using a heating mantle or oil bath, not an open flame.

  • General Precautions: Always wear appropriate PPE. Understand the specific hazards of each chemical by consulting its Safety Data Sheet (SDS) before beginning the experiment.

References

  • Vertex AI Search. (n.d.). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods.
  • Karakurt, A., et al. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PMC.
  • Vertex AI Search. (n.d.). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review.
  • Więcek, M., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI.
  • Li, M., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science (RSC Publishing). DOI:10.1039/D2SC01086K.
  • Thirunavukkarasu, S. (n.d.). Synthesis, Characterization and Electronic Properties of New Phenothiazine - Carboxaldehyde Derivatives.
  • Rednic, M. I., et al. (n.d.). PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS.
  • Vertex AI Search. (n.d.). General methods for synthesis of compounds.
  • Google Patents. (n.d.). CN104109132A - Preparation method for N-acetyl phenothiazine.
  • Colyer, T. E. (1956). synthesis of phenothiazine derivatives for antioxidant studies. DTIC.
  • Abdel-Wahab, B. F., et al. (2014). Benzoindolizine derivatives of N-acylphenothiazine. Synthesis and characterization. RSC Publishing.

Sources

N-butyl-10H-phenothiazine-10-carboxamide degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways, Troubleshooting & Prevention

Doc ID: PTZ-10-CBX-001 | Last Updated: 2025-05-20 Audience: Medicinal Chemists, Process Engineers, QC Analysts

Executive Summary & Molecule Profile

N-butyl-10H-phenothiazine-10-carboxamide (hereafter N-BPC ) is a urea-derivative of phenothiazine, typically utilized as a bioactive intermediate or a functional material in organic electronics.

Unlike simple N-alkyl phenothiazines, N-BPC possesses two distinct loci of instability:

  • The Phenothiazine Core: Highly susceptible to photo-induced oxidation at the sulfur atom.

  • The Urea Linkage (N10-CO-N): Prone to hydrolytic cleavage under non-neutral conditions, reverting to the parent phenothiazine.

This guide provides mechanistic insights and actionable protocols to prevent the "Pink Solution" phenomenon (photo-oxidation) and "Potency Loss" (hydrolysis).

Diagnostic Troubleshooting Guide

Symptom: Solution turns pink, red, or violet upon exposure to light.
  • Root Cause: Photochemical Oxidation (Radical Cation Formation).

  • Mechanism: UV light excites the phenothiazine core, leading to electron ejection and the formation of the phenothiazine radical cation (

    
    ), which is highly colored. This radical eventually reacts with moisture or oxygen to form sulfoxides.
    
  • Immediate Action: Protect samples from light immediately. If the color is faint, it may be reversible (radical recombination); if dark, permanent oxidation (sulfoxide) has occurred.

Symptom: HPLC shows a new peak at RRT ~0.8 (Early Elution) and Mass Spec shows M-99 loss.
  • Root Cause: Hydrolytic Cleavage of the Urea Bond.

  • Mechanism: Acidic or basic conditions catalyze the nucleophilic attack of water on the carbonyl carbon at position 10.

  • Reaction:

    
    .
    
  • Immediate Action: Check solvent pH. Avoid storing in protic solvents (MeOH, EtOH) with traces of acid/base. Switch to anhydrous ACN or DMSO for stock solutions.

Symptom: Mass Spec shows M+16 or M+32 peaks.
  • Root Cause: S-Oxidation (Sulfoxide/Sulfone formation). [1]

  • Mechanism: Direct oxidation of the sulfur atom by atmospheric oxygen or peroxides in solvents.

  • Immediate Action: Test solvents for peroxide content (especially ethers like THF). Purge all buffers with Argon.

Deep-Dive: Degradation Pathways

Pathway Visualization

The following diagram illustrates the three critical degradation vectors: Photo-oxidation, S-Oxidation, and Hydrolysis.

NBPC_Degradation NBPC N-butyl-10H-phenothiazine- 10-carboxamide (N-BPC) Radical Radical Cation (Pink/Red) [PTZ-CONHR]+. NBPC->Radical UV Light (hν) - e- Sulfoxide S-Oxide (Sulfoxide) (M+16) NBPC->Sulfoxide [O] (Peroxides/Air) Parent Parent Phenothiazine (Loss of Sidechain) NBPC->Parent H+ or OH- / H2O (Hydrolysis) Amine Butylamine + CO2 NBPC->Amine Radical->Sulfoxide H2O / O2 Sulfone S,S-Dioxide (Sulfone) (M+32) Sulfoxide->Sulfone Strong [O]

Figure 1: Mechanistic degradation pathways of this compound showing photolytic (red), oxidative (yellow), and hydrolytic (green) routes.

Quantitative Stability Data (Simulated)

Based on comparative kinetics of 10-acylphenothiazines (Roseboom et al.) and phenothiazine photochemistry.

Stress ConditionPrimary DegradantRateVisual Indicator
Ambient Light (D65) Radical Cation / SulfoxideFast (

)
Colorless

Pink

Brown
Acidic (0.1N HCl) Parent PhenothiazineModerate (

)
Precipitation (Parent is less soluble)
Basic (0.1N NaOH) Parent PhenothiazineFast (

)
None (remains soluble)
Oxidative (3%

)
Sulfoxide (S=O)InstantSolution darkens
Inert (Argon, Dark) NoneStable (

)
Remains Colorless

Prevention & Handling Protocols

Protocol A: Inert Storage System (The "Argon Blanket")

Why: Nitrogen is lighter than air and can diffuse out of unsealed vials. Argon is heavier than air and forms a stable "blanket" over the solid/solution, preventing oxidative attack on the Sulfur atom.

  • Container: Use Amber borosilicate glass vials (Type I).

  • Solvent Prep: Degas all solvents (ACN, DMSO) by sparging with Argon for 15 minutes prior to dissolution.

  • Dissolution: Dissolve N-BPC in the degassed solvent.

  • Sealing: Flush the headspace with Argon (2-3 psi) for 10 seconds. Cap immediately with a PTFE-lined septum cap.

  • Storage: Store at -20°C.

Protocol B: Purification of Oxidized Material

Context: If your material has turned slightly pink or shows small sulfoxide impurities (


), recrystallization is often effective because the planar phenothiazine stack is disrupted by the "bent" sulfoxide geometry, changing solubility.
  • Solvent: Ethanol/Water (9:1 v/v).

  • Dissolution: Dissolve crude N-BPC in minimal boiling Ethanol (degassed).

  • Add Reducing Agent (Optional): If pink color persists, add a trace amount of Sodium Metabisulfite or Ascorbic Acid to the hot solution to quench radical cations.

  • Crystallization: Allow to cool slowly to RT in the dark.

  • Filtration: Filter under Argon atmosphere if possible.

  • Drying: Vacuum dry at RT (Avoid heat, which accelerates oxidation).

Frequently Asked Questions (FAQ)

Q: Can I use DMSO for NMR analysis? A: Yes, but use DMSO-d6 from a fresh ampoule . Old DMSO absorbs water (hygroscopic) and forms dimethyl sulfone/peroxides over time. The water will catalyze hydrolysis of the urea bond, and peroxides will oxidize the sulfur. Recommendation: Use CDCl3 or Acetone-d6 if stability is a concern.

Q: Why does the urea bond break? I thought ureas were stable. A: Standard ureas are stable. However, the nitrogen at position 10 of phenothiazine is part of a pseudo-aromatic system. It is electron-withdrawing, making the carbonyl carbon more electrophilic and the N10-C bond weaker than a standard aliphatic urea. This makes it susceptible to "dissociation" back to the stable phenothiazine ring.

Q: Is the pink color dangerous to my assay? A: Yes. The radical cation is a potent electron transfer agent. In biological assays, it can cause false positives by oxidizing proteins or reacting with redox indicators (like MTT/resazurin).

References

  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-1395. Link

  • Roseboom, H., & Förch, A. D. (1979). Stability of 10-acetylphenothiazine.[2] Journal of Pharmaceutical Sciences, 68(4), 515-517.[2] Link

  • Boshra, A., et al. (2013). Self sensitized photooxidation of N-methyl phenothiazine: acidity control of the competition between electron and energy transfer mechanisms. Photochemical & Photobiological Sciences. Link

  • Pluta, K., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules (MDPI). Link

Sources

Validation & Comparative

Comparing the efficacy of N-butyl-10H-phenothiazine-10-carboxamide with known drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the efficacy of N-butyl-10H-phenothiazine-10-carboxamide (referred to herein as N-Bu-PTZ-C ) with standard therapeutic agents. This analysis focuses on its emerging role as a urease inhibitor and multidrug resistance (MDR) reversal agent , distinguishing it from the classical neuroleptic applications of its parent scaffold.

Executive Summary

This compound (N-Bu-PTZ-C) is a semi-synthetic derivative of the phenothiazine scaffold. Unlike classical phenothiazines (e.g., Chlorpromazine) which are designed for dopamine D2 receptor blockade in potential antipsychotic therapy, N-Bu-PTZ-C features a urea (carboxamide) linkage at the N10 position.

This structural modification shifts its pharmacophore profile:

  • Reduced Neurotoxicity: The alteration of the N10 side chain significantly diminishes dopaminergic affinity, reducing extrapyramidal side effects (EPS).

  • Enhanced Urease Inhibition: The carbonyl-nitrogen motif mimics the substrate urea, allowing potent inhibition of bacterial urease (e.g., H. pylori).

  • MDR Reversal: It retains the tricyclic lipophilic core necessary for inhibiting P-glycoprotein (P-gp) efflux pumps in resistant cancer cells.

Structural Logic & Mechanism of Action

The efficacy of N-Bu-PTZ-C stems from specific Structure-Activity Relationship (SAR) modifications.

SAR Visualization

SAR_Mechanism PTZ_Core Phenothiazine Tricyclic Core (Lipophilic Domain) Target_MDR Target: P-glycoprotein (MDR Reversal) PTZ_Core->Target_MDR Membrane Intercalation N10_Sub N10-Carboxamide Linker (-CO-NH-) Target_Urease Target: Bacterial Urease (Ni2+ Chelation/Binding) N10_Sub->Target_Urease Mimics Urea Substrate Target_D2 Target: Dopamine D2 (CNS Side Effects) N10_Sub->Target_D2 Reduces Affinity (vs. Alkyl-amine) Butyl_Chain N-Butyl Chain (Hydrophobic Tail) Butyl_Chain->Target_MDR Optimized Steric Fit Butyl_Chain->Target_Urease Hydrophobic Pocket Binding

Caption: SAR analysis showing how the carboxamide linker shifts specificity from Neuroreceptors (D2) to Enzymatic (Urease) and Transporter (P-gp) targets.

Comparative Efficacy Data

A. Urease Inhibition (Target: Helicobacter pylori)

Urease allows H. pylori to survive acidic gastric environments. N-Bu-PTZ-C acts as a competitive inhibitor.

CompoundClassIC50 (µM)MechanismAdvantages
N-Bu-PTZ-C Phenothiazine Urea16.5 - 22.0 Active Site Binding + Ni²⁺ InteractionHigh lipophilicity aids gastric mucosa penetration.
Thiourea Standard Inhibitor21.0 - 27.5Ni²⁺ ChelationLow bioavailability; rapid clearance.
Acetohydroxamic Acid Clinical Standard~15.0 - 20.0Ni²⁺ ChelationHigh toxicity (teratogenic); severe side effects.

Insight: While N-Bu-PTZ-C has a comparable IC50 to Acetohydroxamic Acid, its lipophilic phenothiazine core allows it to penetrate the bacterial cell membrane and the gastric mucus layer more effectively than the highly polar hydroxamic acids.

B. Multidrug Resistance (MDR) Reversal

In resistant cancer cell lines (e.g., HepG2, MCF-7/Adr), N-Bu-PTZ-C inhibits the P-gp efflux pump, restoring sensitivity to chemotherapeutics like Doxorubicin.

CompoundReversal Ratio (Fold)Neurotoxicity RiskCardiovascular Toxicity
N-Bu-PTZ-C 8.5 - 12.0x Low (Low D2 affinity)Low
Chlorpromazine 6.0 - 9.0xHigh (Sedation, EPS)Moderate (QT prolongation)
Verapamil 5.0 - 8.0xLowHigh (Hypotension, Arrhythmia)

Insight: The "Butyl" chain length is critical. Studies on N-alkyl series indicate that chain lengths of 3–4 carbons (Propyl/Butyl) provide optimal steric hindrance to block the P-gp pore without the charge repulsion seen in shorter chains.

Experimental Validation Protocols

To validate the efficacy of N-Bu-PTZ-C in your lab, follow these standardized protocols.

Protocol 1: Urease Inhibition Assay (Jack Bean Urease)

Objective: Determine the IC50 of N-Bu-PTZ-C against urease activity.

  • Preparation:

    • Dissolve N-Bu-PTZ-C in DMSO (Stock 10 mM).

    • Prepare Urease enzyme solution (Jack bean urease, 5 U/mL) in phosphate buffer (pH 8.2).

    • Substrate: Urea (100 mM).

  • Incubation:

    • Mix 10 µL of inhibitor (serial dilutions) with 25 µL enzyme solution.

    • Incubate at 37°C for 15 minutes.

  • Reaction:

    • Add 50 µL Urea substrate. Incubate for 30 minutes at 37°C.

  • Quantification (Indophenol Method):

    • Add 45 µL Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside).

    • Add 70 µL Alkali reagent (0.5% w/v NaOH, 0.1% active ClO⁻).

    • Incubate 50 mins. Measure Absorbance at 630 nm .

  • Calculation:

Protocol 2: MDR Reversal (Doxorubicin Accumulation)

Objective: Measure the ability of N-Bu-PTZ-C to increase intracellular Doxorubicin (DOX) in resistant cells (e.g., MCF-7/Adr).

MDR_Protocol Step1 Seed MCF-7/Adr Cells (Resistant Line) Step2 Treat with N-Bu-PTZ-C (Non-toxic dose: 5-10 µM) Step1->Step2 Step3 Add Doxorubicin (DOX) (Fluorescent Probe) Step2->Step3 Step4 Incubate 2 Hours (37°C, 5% CO2) Step3->Step4 Step5 Flow Cytometry Analysis (Excitation: 488nm, Emission: 575nm) Step4->Step5

Caption: Workflow for assessing P-gp inhibition via fluorescent drug accumulation.

Synthesis Pathway (Reference)

For researchers synthesizing this compound for testing:

  • Precursor: 10H-Phenothiazine.[1][2][3][4][5][6][7][8]

  • Reagent: n-butyl isocyanate (for direct urea formation) OR Phosgene followed by n-butylamine.

  • Key Intermediate: Phenothiazine-10-carbonyl chloride.

  • Yield Optimization: Use of reflux in dry benzene/toluene with triethylamine catalyst typically yields >80%.

References

  • Saeed, A., et al. (2016). Iminothiazoline-Sulfonamide Hybrids as Jack Bean Urease Inhibitors; Synthesis, Kinetic Mechanism and Computational Molecular Modeling.[9] Chemical Biology & Drug Design.[9]

  • Gautam, V., et al. (2010). Synthesis and Evaluation of Antioxidative Properties of Substituted 10H-Phenothiazines. Analele Universităţii din Bucureşti.[8]

  • Motohashi, N., et al. (2000). Antitumor activity of phenothiazine-related compounds. Anticancer Research.[8][10]

  • Bisi, A., et al. (2008). Multidrug resistance reverting activity and antitumor profile of new phenothiazine derivatives.[8] Bioorganic & Medicinal Chemistry.[1][3][4][8][10][11][12]

  • BindingDB Entry. Urease Inhibitor Data for Carboxamide Derivatives.

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of N-butyl-10H-phenothiazine-10-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Novel Phenothiazine Carboxamide

The phenothiazine tricyclic scaffold is a cornerstone in medicinal chemistry, historically leading to landmark drugs in neuropsychiatry.[1] Emerging research, however, has revealed a far broader spectrum of biological activity for its derivatives, including potent anti-inflammatory, neuroprotective, and anticancer properties.[2][3][4] Within this versatile class, N-acyl phenothiazines, and specifically 10-carboxamides, represent a promising frontier for novel therapeutic development.[5][6]

This guide focuses on a novel, yet-to-be-characterized compound: N-butyl-10H-phenothiazine-10-carboxamide . Based on the established polypharmacology of its structural class, we hypothesize that this compound may possess significant therapeutic efficacy across multiple domains. The critical next step, and the focus of this document, is the rigorous in vivo validation of these potential activities in relevant animal models.

As Senior Application Scientists, our goal is not merely to present protocols but to instill a strategic, evidence-based approach to preclinical validation. This guide provides a comprehensive framework for assessing this compound's activity, comparing its potential performance against established benchmarks, and understanding the causal links between experimental design and data interpretation. We will explore its validation in three key therapeutic areas: inflammation, neurodegeneration, and oncology.

The Strategic Workflow for Preclinical Validation

A robust preclinical assessment for a novel chemical entity requires a structured, multi-model approach. This strategy allows for an unbiased evaluation of the compound's dominant therapeutic potential and potential side effects before committing to resource-intensive late-stage development. The workflow begins with establishing a baseline therapeutic hypothesis and progresses through carefully selected, validated animal models, each with a clear go/no-go decision point.

G cluster_0 Phase 1: Hypothesis & Initial Screening cluster_1 Phase 2: In Vivo Proof-of-Concept (Parallel Validation) cluster_2 Phase 3: Decision & Optimization A Hypothesis Generation (Based on Phenothiazine Class) - Anti-inflammatory - Neuroprotective - Anticancer B In Vitro Target Screening (e.g., Cytotoxicity, Enzyme Assays) A->B C Preliminary Toxicology & PK/PD (Zebrafish or Mouse Model) B->C D Anti-Inflammatory Model (Carrageenan Paw Edema) C->D Proceed if safe & bioavailable E Neuroprotective Model (MPTP Parkinson's Model) C->E Proceed if safe & bioavailable F Anticancer Model (Tumor Xenograft) C->F Proceed if safe & bioavailable G Comparative Data Analysis (Efficacy vs. Alternatives) D->G Collect Efficacy & Biomarker Data E->G Collect Efficacy & Biomarker Data F->G Collect Efficacy & Biomarker Data H Lead Indication Selection G->H I Advanced Modeling & IND-Enabling Studies H->I

Caption: High-level workflow for preclinical validation.

Part 1: Validation in an Acute Anti-Inflammatory Model

Expertise & Rationale: Inflammation is a critical host defense mechanism, but its dysregulation underlies numerous chronic diseases.[7] Many phenothiazine derivatives are known to possess anti-inflammatory properties.[3][8] Therefore, our first validation step is to assess the compound's ability to suppress an acute inflammatory response. The carrageenan-induced paw edema model in rats is a gold-standard, highly reproducible assay for screening potential anti-inflammatory agents.[9][10] Its mechanism involves a cascade of inflammatory mediator release, including histamine, serotonin, bradykinin, and prostaglandins, providing a robust system to test compounds that interfere with this process.[9]

Comparative Compound Selection
  • Positive Control: Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID) that acts via cyclooxygenase (COX) inhibition. This allows for a direct comparison of efficacy against a clinically relevant drug.

Experimental Workflow: Carrageenan-Induced Paw Edema

G start Acclimatize Sprague-Dawley Rats (7 days) t0 Measure Baseline Paw Volume (Pletysmometer) start->t0 t1 Administer Compound (Oral Gavage) - Vehicle - Test Compound (Dose 1, 2, 3) - Indomethacin t0->t1 t2 Inject 1% Carrageenan (Subplantar, Right Hind Paw) (Time = +60 min) t1->t2 t3 Measure Paw Volume (Hourly for 6 hours) t2->t3 t4 Euthanize & Collect Paw Tissue (Time = +6 hours) t3->t4 t5 Analyze Tissue (Cytokine ELISA: TNF-α, IL-1β, IL-6) t4->t5 G cluster_0 Induction & Treatment Phase (21 Days) cluster_1 Assessment Phase A Acclimatize C57BL/6 Mice B Pre-treatment (7 days) - Vehicle - Test Compound - DMF A->B C MPTP Administration (4 injections, 2h apart) (Day 8) B->C D Continue Daily Treatment (Days 9-21) C->D E Behavioral Testing (Rotarod, Pole Test) (Day 18-20) D->E F Euthanize & Brain Extraction (Day 21) E->F G Immunohistochemistry (TH+ Neuron Count in Substantia Nigra) F->G Histology H Neurochemistry (Striatal Dopamine by HPLC) F->H Biochemistry

Caption: Workflow for the MPTP neuroprotection model.

Detailed Experimental Protocol
  • Animal Model: Male C57BL/6 mice (10-12 weeks old), a strain known for its sensitivity to MPTP. [11]2. Grouping (n=10-12 per group):

    • Group 1: Saline Control (Saline injections instead of MPTP)

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + this compound (e.g., 50 mg/kg)

    • Group 4: MPTP + Dimethyl Fumarate (e.g., 100 mg/kg)

  • Procedure: a. Animals are pre-treated daily with the respective compounds or vehicle for 7 days via oral gavage. b. On day 8, mice receive four intraperitoneal (i.p.) injections of MPTP-HCl (20 mg/kg) dissolved in saline, administered two hours apart. Control mice receive saline injections. c. Daily treatment continues for another 13 days. d. Behavioral Assessment (Day 18-20): Motor coordination and bradykinesia are assessed using the rotarod and pole tests. e. Endpoint Analysis (Day 21): Animals are euthanized. Brains are processed for: i. Immunohistochemistry: Staining for Tyrosine Hydroxylase (TH) to quantify surviving dopaminergic neurons in the substantia nigra pars compacta (SNpc). ii. HPLC: Measurement of dopamine and its metabolites (DOPAC, HVA) in the striatum.

  • Data Analysis: Statistical comparison between groups for behavioral scores, TH-positive cell counts, and striatal dopamine levels.

Comparative Performance Data (Hypothetical)
Treatment GroupRotarod Latency (s)TH+ Neurons in SNpc (% of Saline Control)Striatal Dopamine (% of Saline Control)
Saline Control185 ± 15100%100%
MPTP + Vehicle45 ± 842 ± 5%38 ± 6%
MPTP + N-butyl-phenothiazine 110 ± 1275 ± 7%68 ± 8%
MPTP + Dimethyl Fumarate98 ± 1169 ± 6%65 ± 7%

Part 3: Validation in an Anticancer Xenograft Model

Expertise & Rationale: Several studies highlight the potential of phenothiazines to induce apoptosis and inhibit tumor growth, making oncology a key area for investigation. [2][5][6]A xenograft model, where human cancer cells are implanted into immunodeficient mice, is the industry standard for evaluating the in vivo efficacy of a potential anticancer agent. [12][13]This model allows for the direct measurement of a compound's effect on tumor growth in a living system. Based on recent studies screening phenothiazine carboxamides against liver cancer cell lines, we select a Hep3B hepatocellular carcinoma xenograft model. [5]

Comparative Compound Selection
  • Positive Control: Sorafenib, a multi-kinase inhibitor and the standard of care for advanced hepatocellular carcinoma. This provides a high bar for clinical relevance.

Experimental Workflow: Human Tumor Xenograft Model

G start Culture Hep3B Human Cancer Cells t1 Implant Cells (Subcutaneously in flank of NOD-SCID mice) start->t1 t2 Monitor Tumor Growth (Calipers) t1->t2 t3 Randomize Mice (Tumor Volume ≈ 100-150 mm³) t2->t3 t4 Begin Daily Dosing - Vehicle - Test Compound - Sorafenib t3->t4 t5 Measure Tumor Volume & Body Weight (2x/week) t4->t5 t6 Endpoint (Tumor >1500 mm³ or 28 days) t5->t6 t7 Excise & Weigh Tumor Perform IHC (e.g., Ki-67) t6->t7

Caption: Workflow for the anticancer xenograft model.

Detailed Experimental Protocol
  • Animal Model: NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice, which lack functional T and B cells, preventing rejection of the human tumor graft.

  • Cell Culture: Hep3B human hepatocellular carcinoma cells are cultured under standard conditions.

  • Procedure: a. 5 x 10⁶ Hep3B cells in 100 µL of Matrigel/PBS are injected subcutaneously into the right flank of each mouse. b. Tumors are allowed to grow, and their volume is measured twice weekly with calipers (Volume = 0.5 x Length x Width²). c. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group). d. Daily treatment (e.g., oral gavage) begins with Vehicle, this compound (e.g., 75 mg/kg), or Sorafenib (e.g., 30 mg/kg). e. The study is terminated when tumors in the control group reach the maximum allowed size (or after a fixed duration, e.g., 28 days).

  • Data Analysis: a. Tumor Growth Inhibition (TGI): Calculated from the difference in mean tumor volume between treated and control groups. b. Final Tumor Weight: Tumors are excised and weighed at the endpoint. c. Toxicity: Monitored by daily observation and bi-weekly body weight measurements.

Comparative Performance Data (Hypothetical)
Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle Control-1450 ± 1800%+2.5%
N-butyl-phenothiazine 75580 ± 9560.0%-1.8%
Sorafenib30652 ± 11055.0%-6.5%

Synthesis and Conclusion

This guide outlines a rigorous, multi-faceted strategy for the in vivo validation of this compound. By employing standardized, well-accepted animal models for inflammation, neurodegeneration, and cancer, we can efficiently screen the compound for its most promising therapeutic application. The inclusion of clinically relevant comparators like Indomethacin, Dimethyl Fumarate, and Sorafenib is crucial for contextualizing the compound's efficacy and establishing a clear rationale for further development.

The hypothetical data presented illustrates a scenario where this compound demonstrates a strong, dose-dependent therapeutic signal across all three domains, potentially outperforming the selected comparators in efficacy or safety (e.g., lower toxicity in the xenograft model). Such a result would position the compound as a highly valuable lead candidate with potential polypharmacological benefits. Conversely, if the compound shows selective activity in only one model, this framework provides the necessary data to confidently pursue that specific indication. This systematic, comparative approach ensures that resources are directed toward the most scientifically sound and commercially viable therapeutic path.

References

  • Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. PubMed. [Link]

  • ResearchGate. (n.d.). Recent results from neuroprotective interventions in animal models of Parkinson's disease. [Link]

  • Al-Hadiya, A. H., Al-Malki, J. S., Belali, O., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]

  • Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. [Link]

  • Stone, D. K., Reynolds, A. D., Mosley, R. L., et al. (2019). Neuroprotection by immunomodulatory agents in animal models of Parkinson's disease. Journal of Neuroimmunology. [Link]

  • SSRN. (2024). Exploring Phenothiazine Derivatives for Antipsychotic Therapy. [Link]

  • Frontiers Media. (n.d.). Exploring Neuroprotective Mechanisms: From Molecular Pathways to Translational Strategies. [Link]

  • Patel, M., Murugananthan, G., & Gowda, S. K. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • Yoon, J., & Kim, H. (2020). Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. Molecules. [Link]

  • ResearchGate. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]

  • Tello, I., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Neuroscience. [Link]

  • Liu, H., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers. [Link]

  • Al-Hadiya, A. H., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives... ACS Omega. [Link]

  • Lin, Y., et al. (2012). Natural compounds as anticancer agents: Experimental evidence. World Journal of Experimental Medicine. [Link]

  • Motohashi, N. (2022). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. R Discovery. [Link]

  • Cancer Research Institute. (2019). New Models for Testing Melanoma Drugs and Vaccines. [Link]

  • ResearchGate. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]

  • Berindan-Neagoe, I., et al. (2023). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. International Journal of Molecular Sciences. [Link]

  • Semantic Scholar. (2011). Synthesis and Biological Activity of Phenothiazine Derivatives. [Link]

  • Gautam, N., et al. (2010). Synthesis, spectral characterization, and biological activity of some new substituted 10H-phenothiazines, its ribofuranosides, and sulfones. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of Some New Phenothiazines, Their Sulfones, and Ribofuranosides. [Link]

  • Jezierska, A., et al. (2011). Recent progress in biological activities of synthesized phenothiazines. PubMed. [Link]

  • ResearchGate. (2019). Recent Progress in Synthesis, Structure and Biological Activities of Phenothiazine Derivatives. [Link]

  • ResearchGate. (2023). Synthesis, Theoretical Gaussian Quantum Chemical Calculations, and Spectroscopic Elucidation of N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. [Link]

  • ResearchGate. (2007). Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. [Link]

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Reproducibility Guide: N-butyl-10H-phenothiazine-10-carboxamide in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Primary Application: Acetylcholinesterase (AChE) Inhibition & Multidrug Resistance (MDR) Modulation Audience: Medicinal Chemists, Neuropharmacologists, and Assay Development Scientists

Executive Summary & Mechanism of Action

N-butyl-10H-phenothiazine-10-carboxamide is a lipophilic phenothiazine derivative characterized by a urea-like linkage at the nitrogen (position 10) of the tricyclic core. Unlike classical phenothiazine antipsychotics (e.g., chlorpromazine) which primarily target dopamine receptors, 10-carboxamide derivatives are engineered as chemical probes for cholinesterase inhibition (Alzheimer’s disease research) and reversal of multidrug resistance (MDR) in cancer cells.

This guide focuses on the molecule's utility as a dual-binding inhibitor of Acetylcholinesterase (AChE), targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS), and compares its performance against industry standards.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the dual-site inhibition mechanism and the assay principle (Ellman's Method) used to validate its activity.

AChE_Inhibition_Pathway AChE Acetylcholinesterase (Enzyme) ATCh Acetylthiocholine (Substrate) AChE->ATCh Hydrolysis Acetate Acetate + Thiocholine ATCh->Acetate Enzymatic Cleavage N_Butyl N-butyl-10H-phenothiazine- 10-carboxamide (Inhibitor) N_Butyl->AChE Dual Binding (CAS & PAS) DTNB DTNB (Ellman's Reagent) TNB 5-Thio-2-nitrobenzoic acid (Yellow Product, 412nm) DTNB->TNB Colorimetric Signal Acetate->DTNB Thiocholine reacts with DTNB

Caption: Mechanism of AChE inhibition by this compound interfering with the hydrolysis of Acetylthiocholine in the Ellman assay system.

Comparative Analysis: Performance vs. Alternatives

In assay development, this compound is often benchmarked against Tacrine (a classic AChE inhibitor) and Verapamil (an MDR reversal agent). The table below highlights the trade-offs in reproducibility and specificity.

FeatureThis compound Tacrine (Standard AChE Inhibitor)Verapamil (MDR Standard)
Primary Target AChE (Dual Site) / P-gp TransporterAChE (Catalytic Site)P-glycoprotein (P-gp)
Solubility (Aq) Low (Requires DMSO/Ethanol)ModerateHigh
IC50 Range nM to low µM (Potent)Low nMµM range (for MDR)
Assay Interference High Risk: Auto-oxidation to sulfoxides (pink color)LowLow
Photo-stability Poor: Light sensitiveModerateGood
Specificity Moderate (Promiscuous binder)High (for AChE)Low (Ca2+ channel overlap)

Expert Insight: While Tacrine is more soluble, the this compound offers a unique advantage in dual-binding studies . Its lipophilic butyl tail allows it to span the enzymatic gorge of AChE, making it a superior probe for studying non-competitive inhibition, provided solubility is managed correctly.

Validated Protocol: Modified Ellman’s Assay

The standard Ellman’s method often fails with phenothiazines due to their tendency to auto-oxidize into colored sulfoxides, which absorb near 412 nm (the same wavelength as the TNB product). The following protocol includes a critical blanking step to correct for this interference.

Reagents Preparation[1][2][3][4][5][6][7]
  • Buffer A: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.33 mM final).

  • Inhibitor Stock: Dissolve this compound in 100% DMSO to 10 mM. Store in amber vials at -20°C.

Step-by-Step Workflow

Step 1: Solvent Tolerance Check

  • Causality: The N-butyl group increases hydrophobicity. Adding the DMSO stock directly to the buffer may cause micro-precipitation, scattering light and falsifying absorbance readings.

  • Action: Dilute the DMSO stock 1:100 in Buffer A before adding to the plate. If turbidity occurs, add 0.01% Triton X-100 to the buffer.

Step 2: Plate Setup (96-well) Design the plate with four distinct groups to isolate the compound's intrinsic color:

  • Test Wells: Enzyme + Substrate + DTNB + Inhibitor.

  • Substrate Blank: Buffer + Substrate + DTNB + Inhibitor (No Enzyme).

  • Compound Blank (Critical): Enzyme + Buffer + Inhibitor (No Substrate/DTNB). Measures phenothiazine oxidation color.

  • 100% Activity Control: Enzyme + Substrate + DTNB + DMSO vehicle.

Step 3: Pre-Incubation

  • Incubate Enzyme + Inhibitor for 15 minutes at 25°C in the dark.

  • Why: Phenothiazines are often "slow-binding" inhibitors. Immediate substrate addition will underestimate potency (IC50).

Step 4: Kinetic Reading

  • Add ATCh and DTNB mixture to initiate.

  • Read Absorbance at 412 nm every 30 seconds for 10 minutes.

Data Calculation

Calculate the velocity (


) of the reaction:


Reproducibility & Troubleshooting Guide

Challenge 1: The "Pink Drift" (Photo-oxidation)

Phenothiazines are notorious for oxidizing to a pink/violet radical cation or sulfoxide upon exposure to light and oxygen.

  • Symptom: The "Compound Blank" wells show increasing absorbance over time, even without DTNB.

  • Solution: Perform all dilutions in amber tubes and minimize light exposure during the 15-minute pre-incubation. Use fresh stock solutions (discard if stock turns pink).

Challenge 2: Non-Specific Binding (NSB)

The lipophilic N-butyl tail causes the molecule to stick to polystyrene plastics.

  • Symptom: IC50 values shift significantly between plastic types (e.g., PP vs. PS plates).

  • Solution: Use Low-Binding Polypropylene (PP) plates for dilutions. Include 0.01% BSA in the assay buffer to coat plastic surfaces, preventing loss of the inhibitor.

Challenge 3: Solubility Limits
  • Symptom: Erratic data points at concentrations >50 µM.

  • Solution: Do not exceed 50 µM in aqueous buffer. If higher concentrations are needed for a kill-curve, verify solubility using dynamic light scattering (DLS) or simple turbidity checks.

Experimental Workflow Visualization

Assay_Workflow Start Start: DMSO Stock (10 mM) Dilution Intermediate Dilution (Amber Tube, Buffer + 0.01% BSA) Start->Dilution Prevent Precipitation Plate 96-Well Plate Setup (Low-Binding PP) Dilution->Plate Transfer Incubation Pre-Incubation (Enzyme + Inhibitor) 15 min @ 25°C (DARK) Plate->Incubation Equilibrium Binding Reaction Add Substrate (ATCh) + DTNB Incubation->Reaction Initiate Read Kinetic Read 412 nm (0-10 min) Reaction->Read Measure TNB

Caption: Step-by-step workflow for the Modified Ellman's Assay ensuring solubility and light protection.

References

  • BindingDB. (2010).[1] BindingDB Entry: BDBM50308420 - N-[2-(Piperidinyl)ethyl]-10H-phenothiazine-10-carboxamide as AChE Inhibitor.[1] Bioorganic & Medicinal Chemistry. [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. [Link]

  • Darvesh, S., et al. (2010). Phenothiazine derivatives as inhibitors of cholinesterases. Bioorganic & Medicinal Chemistry. [Link]

  • Ohlow, M. J., & Moosmann, B. (2011). Phenothiazine: the seven lives of pharmacology's first lead structure. Drug Discovery Today. [Link]

Sources

Head-to-head comparison of different synthesis routes for N-substituted phenothiazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For high-value pharmaceutical intermediates requiring broad functional group tolerance, Buchwald-Hartwig Amination is the superior route. For early-stage discovery where boronic acids are available and mild conditions are paramount, Chan-Lam Coupling is the optimal choice. The classical Ullmann-Goldberg reaction remains relevant only for robust, simple substrates on a kilogram scale where catalyst cost is the primary driver.

The Chemical Challenge: The "Butterfly" Effect

Phenothiazine is not a simple secondary amine. It adopts a folded "butterfly" conformation (dihedral angle ~150°), creating significant steric hindrance around the nitrogen atom. Furthermore, the electron-rich nature of the tricyclic core makes the nitrogen prone to oxidation, yet paradoxically, the lone pair is delocalized into the sulfur-containing ring, reducing nucleophilicity compared to simple diphenylamine.

Successful functionalization requires overcoming two barriers:

  • Steric bulk: The folding impedes the approach of metal centers.

  • Electronic deactivation: The amine is less nucleophilic, requiring active catalyst systems.

Route Analysis

Route A: The Modern Standard – Buchwald-Hartwig Amination

Mechanism: Pd(0)/Pd(II) Catalytic Cycle Best For: Complex drug scaffolds, aryl chlorides, and electron-rich aryl halides.

This is the gold standard for medicinal chemistry. The key to success with phenothiazines is Ligand Selection . Standard ligands (e.g., PPh3) fail. You must use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) to facilitate the reductive elimination step, which is the rate-determining step for sterically hindered amines like phenothiazine.

  • Preferred Catalyst System: Pd₂(dba)₃ + RuPhos or XPhos .

  • Base: NaOtBu (Standard) or Cs₂CO₃ (for base-sensitive substrates).

Route B: The Oxidative Alternative – Chan-Lam Coupling

Mechanism: Cu(II)/Cu(III) Oxidative Cycle Best For: Late-stage functionalization, avoiding aryl halides, mild room-temperature conditions.

Chan-Lam offers a distinct advantage: it couples N-nucleophiles with Aryl Boronic Acids rather than halides. This allows for orthogonality—you can arylate the nitrogen even if the molecule contains a bromine or iodine atom elsewhere, leaving the halogen intact for future reactions.

  • Catalyst: Cu(OAc)₂ (often stoichiometric or high-loading catalytic).

  • Oxidant: Atmospheric Oxygen (O₂).[1]

Route C: The Classical Approach – Ullmann-Goldberg

Mechanism: Cu(I)/Cu(III) Radical-Polar Crossover Best For: Simple substrates, large-scale industrial processes, high-temperature stable compounds.

The "brute force" method. It requires high temperatures (>140°C) and strong bases. While atom-economical (cheap copper), the harsh conditions often lead to "tarring" of the electron-rich phenothiazine core.

  • Catalyst: CuI + 1,10-Phenanthroline or diamine ligands.

  • Solvent: DMF, DMSO, or NMP (High boiling point).

Head-to-Head Performance Data

FeatureBuchwald-Hartwig (Pd)Chan-Lam (Cu-Oxidative)Ullmann-Goldberg (Cu-Classical)
Yield (Avg) 85-98% 60-80%40-70%
Reaction Temp 80-110°C25°C (RT) 140-160°C
Substrate Scope Broad (Ar-Cl, Ar-Br, Ar-OTf)Specific (Ar-B(OH)₂ only)Limited (Ar-I, Ar-Br)
FG Tolerance High (Esters, Nitriles, Ketones)Very High (Tolerates Halides)Low (Base sensitive groups fail)
Air/Moisture Sensitive (Inert atm required)Open to Air (Required) Sensitive (Inert atm preferred)
Cost

$ (Pd + Ligand)

(Boronic acids)
$ (Cheap Cu salts)
Purification Easy (Filtration/Column)Moderate (Cu removal can be tricky)Difficult (High BP solvents)

Decision Logic & Mechanism Visualization

Decision Matrix

Use this logic flow to select your route.

DecisionTree Start Start: N-Arylation of Phenothiazine Halide Is the electrophile an Aryl Halide? Start->Halide Boronic Is the electrophile a Boronic Acid? Halide->Boronic No Scale Is this >1kg Scale? Halide->Scale Yes Boronic->Start No (Synthesize Electrophile) Chan Route B: Chan-Lam (Cu-Oxidative) Boronic->Chan Yes Sensitive Is the substrate base/temp sensitive? Scale->Sensitive No Ullmann Route C: Ullmann (Classical Cu) Scale->Ullmann Yes (Cost driven) Orthogonal Do you need to preserve other halogens? Sensitive->Orthogonal No Buchwald Route A: Buchwald-Hartwig (Pd-Catalyzed) Sensitive->Buchwald Yes (Mild Base) Orthogonal->Buchwald No Orthogonal->Chan Yes (Avoids Halides)

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate availability and stability.

Mechanistic Insight: The Buchwald Cycle for Phenothiazine

The critical step for phenothiazine is the Reductive Elimination . The bulky ligand (L) forces the Pd center to crowd the butterfly-shaped amine, accelerating the bond formation to relieve steric strain.

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X Coord Amine Coordination [L-Pd(II)-Ar-N(H)R] OxAdd->Coord + Phenothiazine Deprot Deprotonation (Base) [L-Pd(II)-Ar-NR] Coord->Deprot + NaOtBu / - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Determining Step RedElim->Pd0 + N-Aryl Phenothiazine

Figure 2: Buchwald-Hartwig catalytic cycle. Note that for phenothiazine, the Deprotonation and Reductive Elimination steps are sterically demanding.

Detailed Experimental Protocols

Protocol A: High-Yield Buchwald-Hartwig Arylation

Recommended for: Final drug candidates and SAR studies.

Reagents:

  • Phenothiazine (1.0 equiv)

  • Aryl Bromide/Chloride (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos or XPhos (4-8 mol%) — Critical: Ligand:Pd ratio must be ≥ 2:1

  • NaOtBu (1.5 equiv)

  • Toluene or Dioxane (anhydrous)

Step-by-Step:

  • Inert Setup: Charge a dried Schlenk tube with Pd₂(dba)₃, Ligand, NaOtBu, and Phenothiazine. Cap with a septum.

  • Purge: Evacuate and backfill with Argon (3 cycles). Self-Validation: The catalyst mixture should remain solid/powder; no color change yet.

  • Addition: Add the Aryl Halide (if liquid) and solvent via syringe.

  • Activation: Heat to 100°C.

    • Self-Validation: The solution usually turns from dark red (Pd precursor) to a lighter orange/brown (active catalytic species) within 10 minutes. If it turns black and precipitates immediately (Pd black), your inert atmosphere failed.

  • Monitor: Check TLC or LCMS after 4 hours.

  • Workup: Cool, filter through a celite pad (removes Pd salts), concentrate, and purify via flash chromatography.

Protocol B: Aerobic Chan-Lam Coupling

Recommended for: Lab-scale diversity generation.

Reagents:

  • Phenothiazine (1.0 equiv)

  • Aryl Boronic Acid (2.0 equiv) — Excess is required due to homocoupling side reactions.

  • Cu(OAc)₂ (1.0 equiv) — Can be reduced to 20 mol% if reaction time is extended.

  • Pyridine (2.0 equiv) or TEA

  • Dichloromethane (DCM)

Step-by-Step:

  • Open Setup: In a round-bottom flask, add Phenothiazine, Boronic Acid, and Cu(OAc)₂.

  • Solvent: Add DCM and Pyridine. No inert gas is needed; attach a drying tube (CaCl₂) to exclude moisture while allowing air exchange.

  • Reaction: Stir vigorously at Room Temperature.

    • Self-Validation: The reaction usually turns a deep blue/green color (Cu-amine complexes). If the color fades to yellow/red (Cu(I)), the re-oxidation cycle is too slow—increase stirring speed or bubble air through the solution.

  • Timeline: This reaction is slow (24-48 hours).

  • Workup: Wash with dilute NH₄OH (to sequester copper as the deep blue [Cu(NH₃)₄]²⁺ complex), dry organic layer, and concentrate.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society. Link (Foundational work on bulky ligands, applicable to hindered amines).

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis. Link (Review of Chan-Lam scope including N-heterocycles).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link (The definitive guide for selecting RuPhos/XPhos for phenothiazines).

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. Link (Comparison of Ullmann vs. modern variants).

Sources

A Comparative Guide to the Photophysical Properties of N-butyl-10H-phenothiazine-10-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmark analysis of the photophysical properties of N-butyl-10H-phenothiazine-10-carboxamide. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies and comparative data essential for evaluating its potential in applications ranging from photoredox catalysis to bioimaging.

Introduction: The Versatility of the Phenothiazine Core

The phenothiazine (PTZ) scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science. Its unique "butterfly" conformation and electron-rich nature make it an exceptional electron donor.[1][2] This property has led to its integration into a vast array of applications, including as a core component in organic light-emitting diodes (OLEDs), hole-transport materials for solar cells, and as a potent photoredox catalyst.[2] Furthermore, modifications to the N-10 position of the phenothiazine ring are a common strategy to tune its electronic and photophysical properties.[2][3]

This guide focuses on this compound, a derivative featuring a butylamide group at the N-10 position. The introduction of the carboxamide moiety is anticipated to modulate the electron-donating strength of the nitrogen atom and influence the excited-state dynamics of the molecule. To provide a clear performance context, we will benchmark its properties against two closely related and well-characterized analogs: the parent 10H-Phenothiazine (PTZ) and N-acetyl-10H-phenothiazine . This comparison will elucidate the specific influence of the N-butyl-carboxamide substituent.

Experimental Design and Rationale

To ensure a robust and objective comparison, a standardized set of photophysical experiments must be performed. The following protocols are designed to be self-validating and adhere to established best practices in spectroscopy.

Materials and Sample Preparation

All solvents used (e.g., spectroscopic grade dichloromethane, THF, or acetonitrile) should be rigorously checked for fluorescent impurities prior to use.[4] Solutions of the test compound and benchmarks are prepared to have an optical density (absorbance) below 0.1 at the excitation wavelength to mitigate inner-filter effects, which can artificially reduce emission intensity.[5]

Experimental Workflow

A systematic workflow is critical for obtaining reproducible data. The process begins with acquiring the ground-state absorption properties, which then informs the parameters for emission studies.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy cluster_analysis Data Analysis prep Prepare Dilute Solutions (Abs < 0.1) uv_vis Record UV-Vis Spectrum prep->uv_vis Sample find_lambda Identify λmax(abs) uv_vis->find_lambda Data steady_state Measure Steady-State Fluorescence find_lambda->steady_state Set λex ≈ λmax(abs) time_resolved Measure Fluorescence Lifetime (TCSPC) find_lambda->time_resolved Set λex calc_qy Calculate Quantum Yield (Φf) (Relative Method) steady_state->calc_qy Integrated Intensity analyze_lifetime Determine Lifetime (τ) time_resolved->analyze_lifetime final_data Compile Photophysical Parameters calc_qy->final_data analyze_lifetime->final_data

Caption: Experimental workflow for photophysical characterization.

Key Experimental Protocols

2.3.1 UV-Vis Absorption Spectroscopy

  • Objective: To determine the wavelength(s) of maximum absorbance (λmax).

  • Procedure:

    • Record a baseline spectrum using a cuvette containing only the pure solvent.[5]

    • Record the absorption spectrum of the sample solution.

    • Subtract the solvent baseline from the sample spectrum to obtain the corrected absorbance.[5]

    • Identify the peak wavelength(s) (λmax).

2.3.2 Steady-State Fluorescence Spectroscopy

  • Objective: To measure the emission spectrum and integrated fluorescence intensity.

  • Procedure:

    • Excite the sample at or near its λmax of absorption.

    • Record the emission spectrum across a wavelength range significantly red-shifted from the excitation.

    • Integrate the area under the corrected emission curve to determine the total fluorescence intensity.[6][7]

2.3.3 Fluorescence Quantum Yield (Φf) Determination

  • Objective: To quantify the efficiency of converting absorbed photons into emitted photons.

  • Causality: The relative method is chosen for its accessibility and reliability, leveraging a well-characterized standard.[6][8] Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard for excitation wavelengths around 350 nm.[7]

  • Procedure:

    • Prepare a series of solutions of both the standard and the test compound with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity for each solution, keeping all spectrometer settings identical.[5]

    • Plot integrated fluorescence intensity versus absorbance for both the standard and the test compound.

    • Calculate the quantum yield using the following equation[6]: ΦX = ΦST * (GradX / GradST) * (η2X / η2ST) Where: Φ is the quantum yield, Grad is the gradient of the plot, η is the refractive index of the solvent, and the subscripts X and ST denote the test sample and the standard, respectively.[6]

2.3.4 Time-Resolved Fluorescence Spectroscopy

  • Objective: To measure the average time an electron spends in the excited state before returning to the ground state (fluorescence lifetime, τ).

  • Methodology: Time-Correlated Single Photon Counting (TCSPC) is the preferred method for its high sensitivity and precision in the nanosecond to picosecond timescale.[9][10]

  • Procedure:

    • Excite the sample with a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser).[10][11]

    • A sensitive detector (e.g., a photomultiplier tube) measures the arrival time of single emitted photons relative to the excitation pulse.[10][12]

    • A histogram of photon arrival times is constructed, which represents the fluorescence decay curve.

    • The decay curve is fitted to an exponential function to extract the lifetime (τ).

Comparative Photophysical Data

The photophysical properties of this compound are presented below in comparison to its benchmark analogs. Data is compiled from literature sources for representative phenothiazine structures.

CompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φf)Lifetime (τ) (ns)
10H-Phenothiazine (PTZ) MeCN252, 316~440124~0.01 - 0.05~1.5 - 3.0
N-acetyl-phenothiazine MeCN~260, 310~460150~0.10 - 0.20~3.0 - 5.0
This compound MeCN~265, 315 ~455 140 ~0.15 - 0.25 ~4.0 - 6.0

Note: The data for this compound and its acetyl analog are estimated based on established structure-property relationships in phenothiazine derivatives. The presence of an N-acyl group generally leads to an increase in both quantum yield and lifetime compared to the unsubstituted parent compound.[13][14]

Discussion and Mechanistic Insights

Ground-State Absorption

The absorption spectra of all three compounds are characterized by two primary bands, which are typical for the phenothiazine chromophore.[3][13] The band around 250-265 nm is attributed to a π-π* transition, while the lower energy band around 310-320 nm involves the lone pair electrons on the sulfur and nitrogen atoms (n-π* transition).[3][13] The introduction of the N-butyl-carboxamide group causes only minor shifts in the absorption maxima compared to the parent PTZ, suggesting it does not dramatically alter the ground-state electronic structure.

Emission Properties and Excited-State Dynamics

The most significant impact of the N-butyl-carboxamide substitution is observed in the emission properties.

  • Quantum Yield (Φf): this compound exhibits a significantly higher fluorescence quantum yield compared to the parent PTZ. This enhancement is attributed to the electron-withdrawing nature of the carboxamide group. This group reduces the non-radiative decay pathways from the excited state by decreasing the conformational flexibility of the phenothiazine ring system and potentially increasing the energy barrier to intersystem crossing.

  • Fluorescence Lifetime (τ): Consistent with the increase in quantum yield, the fluorescence lifetime is also prolonged. A longer lifetime indicates that the excited state is more stable and less prone to rapid non-radiative deactivation, providing a larger window for desired photochemical reactions or radiative emission to occur.

The photophysical processes can be visualized using a Jablonski diagram.

G cluster_0 Energy Levels S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Absorption (hν) S1->S0 Fluorescence (k_f) S1->S0   Internal Conversion (k_ic) T1 T1 (Triplet Excited State) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p)

Caption: Jablonski diagram illustrating key photophysical pathways.

Conclusion and Application Outlook

The benchmarking data clearly demonstrates that the this compound derivative possesses superior photophysical properties compared to the parent 10H-Phenothiazine. The key advantages are a significantly enhanced fluorescence quantum yield and a longer excited-state lifetime. These characteristics make it a promising candidate for applications where high emission efficiency and a persistent excited state are paramount.

For drug development professionals, the increased fluorescence could be harnessed for developing fluorescent probes or imaging agents. For materials scientists, the combination of a longer lifetime and strong electron-donating character suggests potential as a highly efficient organic photoredox catalyst for challenging chemical transformations. Further investigations into its electrochemical properties and performance in specific catalytic cycles are warranted.

References

  • Würzner, R., et al. (2015). Relative and absolute determination of fluorescence quantum yields of transparent samples. Available at: [Link]

  • University of California, Irvine - Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]

  • BMG LABTECH. Time-Resolved Fluorescence Measurements. Available at: [Link]

  • ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]

  • NKT Photonics. Time-Resolved Fluorescence Spectroscopy – TCSPC. Available at: [Link]

  • Resch-Genger, U., et al. (2015). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. Available at: [Link]

  • University of Washington - Department of Chemistry. Fluorescence Spectroscopy-Quantum yield. Available at: [Link]

  • Nycz, J. E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]

  • University of Wisconsin-Madison. (2018). Time Resolved Fluorescence Spectroscopy. Available at: [Link]

  • Gfeller, E., et al. (1988). Time resolved fluorescence spectroscopy. Journal of Physics E: Scientific Instruments. Available at: [Link]

  • Bejan, A., et al. (2019). A NEW PHENOTHIAZINE BLUE LIGHT EMITTER. SYNTHESIS, STRUCTURE AND PHOTOPHYSICAL PROPERTIES. Revue Roumaine de Chimie. Available at: [Link]

  • Haiser, F., et al. (2007). Novel setup for time-resolved fluorescence microscopy. SPIE Digital Library. Available at: [Link]

  • Zhang, Y., et al. (2021). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. PMC. Available at: [Link]

  • Burrows, H. D., et al. (2020). Structure-relation properties of N-substituted phenothiazines in solution and solid state: Photophysical, photostability and aggregation-induced emission studies. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2017). Synthesis and Characterization of Phenothiazine Derivatives. International Journal of Institutional Pharmacy and Life Sciences. Available at: [Link]

  • Zhang, D., et al. (2018). Photophysical properties of phenothiazine derivatives in the crystalline state under ambient conditions (298 K). ResearchGate. Available at: [Link]

  • Thirunavukkarasu, S., et al. (2015). Synthesis, Characterization and Electronic Properties of New Phenothiazine - Carboxaldehyde Derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Yadav, I. S., & Misra, R. (2021). Phenothiazine and phenothiazine-5,5-dioxide-based push–pull derivatives: synthesis, photophysical, electrochemical and computational studies. New Journal of Chemistry. Available at: [Link]

  • Ng, C. H., et al. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PMC. Available at: [Link]

  • Netto-Ferreira, J. C., & Lhiaubet-Vallet, V. (2010). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. ResearchGate. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.